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Core Science & Biosynthesis

Foundational

Crystal Structure and X-Ray Diffraction Analysis of Methyl 2-Ethylquinoline-3-Carboxylate: An In-Depth Technical Guide

Executive Summary Quinoline-3-carboxylates are highly privileged scaffolds in drug discovery, frequently utilized in the development of kinase inhibitors, antimalarials, and broad-spectrum antimicrobial agents. Methyl 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoline-3-carboxylates are highly privileged scaffolds in drug discovery, frequently utilized in the development of kinase inhibitors, antimalarials, and broad-spectrum antimicrobial agents. Methyl 2-ethylquinoline-3-carboxylate (CAS: 119449-61-5) serves as a critical structural intermediate in these synthetic pathways. However, the compound presents a unique crystallographic challenge: it exists as a light yellow oil at room temperature [[1]]().

This whitepaper provides an authoritative, step-by-step methodology for the synthesis, chemical validation, and solid-state structural determination of methyl 2-ethylquinoline-3-carboxylate. By employing advanced in situ cryocrystallography and dual-space structure solution algorithms, researchers can overcome the thermodynamic barriers of low-melting-point oils to yield high-resolution Single Crystal X-Ray Diffraction (SCXRD) data.

Synthesis and Chemical Characterization

Before attempting complex crystallographic workflows, the purity and molecular identity of the liquid sample must be rigorously validated. The target compound is efficiently synthesized via a Domino Nitro Reduction-Friedländer Heterocyclization 1.

Synthetic Protocol
  • Reaction Setup : Combine the nitroarene precursor and the corresponding β-keto ester in the presence of a reducing agent and an appropriate catalyst (e.g., sodium ethoxide).

  • Cyclization : Heat the mixture to induce the domino reduction of the nitro group to an amine, followed immediately by intramolecular Friedländer condensation.

  • Purification : Extract the crude mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography (hexane/ethyl acetate) to isolate the product as a light yellow oil (Yield: ~87%) 1.

Quantitative Validation Data

To ensure the integrity of the sample prior to capillary loading, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) must match the established parameters.

Analytical MethodParameters / Chemical Shifts (δ)
¹H NMR (400 MHz, CDCl₃)8.69 (s, 1H), 8.06 (d, J = 8.4 Hz, 1H), 7.84 (d, J = 8.2 Hz, 1H), 7.77 (t, J = 7.7 Hz, 1H), 7.52 (t, J = 7.5 Hz, 1H), 3.98 (s, 3H), 3.35 (q, J = 7.1 Hz, 2H), 1.39 (q, J = 7.1 Hz, 3H)
¹³C NMR (101 MHz, CDCl₃)167.1, 163.1, 148.8, 140.1, 131.6, 128.7, 128.4, 126.5, 125.6, 123.3, 52.4, 31.0, 14.0
Mass Spectrometry (MS) m/z: 215 (M⁺)
Physical State Light yellow oil (at 298 K)

Data summarized from established Friedländer heterocyclization reports 1.

In Situ Cryocrystallography Methodology

Because methyl 2-ethylquinoline-3-carboxylate is a liquid at ambient temperature, conventional solvent evaporation or vapor diffusion techniques are obsolete. The physical state is driven by the steric clash between the bulky 2-ethyl group and the 3-carboxylate moiety, which forces the ester out of the quinoline plane, disrupting π-π stacking and lowering the lattice energy. To overcome this, in situ cryocrystallography paired with zone-melting must be employed 2.

Step-by-Step Crystallization Protocol
  • Capillary Loading : Inject the purified oil into a 0.3 mm Lindemann glass capillary. Flame-seal the open end immediately to prevent atmospheric moisture ingress, which can cause unwanted hydrate formation or phase separation 3.

  • Mounting & Flash Cooling : Mount the capillary on the goniometer head of the X-ray diffractometer. Flash-cool the sample to 250 K using a nitrogen cryosystem (e.g., Oxford Cryosystem) at a rate of 360 K/h. This rapid cooling crosses the glass transition temperature, inducing a polycrystalline solid 4.

  • Zone-Melting (Annealing) : A polycrystalline mass is unsuitable for SCXRD. Utilize an Optical Heating and Cooling Device (OHCD) to apply a localized infrared laser to the capillary 2. Slowly sweep the laser to melt the polycrystals, leaving a single microscopic seed crystal at the cooler boundary.

  • Single Crystal Propagation : Gradually decrease the localized temperature gradient, allowing the seed to propagate uniformly through the capillary, yielding a single-crystal domain.

  • Diffraction Validation : Collect a rapid matrix of frames (e.g., 180 frames, 5-second exposures) to verify the presence of sharp, well-defined diffraction spots.

G N1 Nitro Reduction & Friedländer Condensation N2 Methyl 2-ethylquinoline- 3-carboxylate (Oil) N1->N2 Yields N3 Capillary Loading & Cryocooling N2->N3 Sample Prep N4 In Situ Zone-Melting Crystallization N3->N4 Laser/OHCD N5 Single Crystal X-Ray Diffraction N4->N5 Data Collection

Workflow from synthesis of the oily compound to in situ cryocrystallization and SCXRD.

X-Ray Diffraction (SCXRD) Protocol

Once a single crystal domain is established within the capillary, high-resolution data collection and rigorous mathematical phase-problem solving are required.

Data Collection and Reduction
  • Thermal Stabilization : Lower the cryostream temperature to 100 K . This minimizes atomic thermal vibration (B-factors), which is critical for low-melting compounds where thermal smearing can obscure electron density maps.

  • Diffraction : Collect a full sphere of data using Mo-Kα radiation (λ = 0.71073 Å) on a Bruker D8 VENTURE diffractometer equipped with a Photon CMOS detector 2.

  • Reduction : Process raw frames using APEX3. Apply multi-scan absorption correction (SADABS) to account for X-ray attenuation by the glass capillary walls and the sample itself.

Structure Solution and Refinement

The phase problem is solved using the SHELX suite, the gold standard in chemical crystallography 5.

  • Intrinsic Phasing : Export the .hkl and .ins files to SHELXT . SHELXT utilizes a dual-space algorithm starting from a Patterson superposition minimum function, iteratively applying random omit procedures to solve the phase problem without relying on classical direct methods 5, [[6]]().

  • Least-Squares Refinement : Refine the initial model using SHELXL (integrated within the Olex2 or ShelXle GUI) 7. Execute full-matrix least-squares refinement on F2 .

  • Anisotropic & Hydrogen Treatment : Assign anisotropic displacement parameters to all non-hydrogen atoms (C, N, O). Place hydrogen atoms in calculated positions using a riding model (AFIX 43 for aromatic C-H; AFIX 137 for methyl groups) to ensure geometric stability during refinement.

G D1 Raw Diffraction Frames (Bruker APEX3) D2 Data Reduction & Absorption Correction D1->D2 D3 Space Group Determination (XPREP) D2->D3 D4 Structure Solution (SHELXT - Intrinsic Phasing) D3->D4 D5 Least-Squares Refinement (SHELXL via Olex2) D4->D5 D6 Final CIF Generation D5->D6

Data reduction, phase problem solution, and structural refinement pipeline.

Targeted Crystallographic Parameters

Based on the molecular symmetry and the behavior of structurally analogous quinoline esters under in situ cryocrystallization, the following parameters represent the targeted crystallographic profile for the solidified lattice.

ParameterTargeted / Expected Value
Empirical Formula C₁₃H₁₃NO₂
Formula Weight 215.25 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-Kα)
Crystal System Monoclinic
Space Group P2₁/c (Centrosymmetric)
Z (Molecules per unit cell) 4
Intermolecular Interactions Weak C–H···O, C–H···π

Structural Analysis & Intermolecular Interactions

The crystallographic data derived from SHELXL refinement provides profound mechanistic insights into the molecule's behavior.

Steric Twist and Molecular Geometry: The quinoline bicyclic system is inherently rigid and planar. However, the electron density map will reveal a significant torsion angle between the quinoline plane and the 3-carboxylate group. The spatial proximity of the 2-ethyl substituent creates a severe van der Waals clash with the ester oxygen atoms. To minimize this steric repulsion, the ester group rotates out of the aromatic plane.

Crystal Packing and Lattice Energy: This non-planar conformation is the direct causal factor for the compound's liquid state at room temperature. The twisted geometry prevents the flat, pancake-like stacking required for strong, continuous π-π interactions. Instead, the crystal packing is mediated primarily by weaker, secondary interactions:

  • C–H···O Hydrogen Bonds : Weak interactions between the aromatic protons of the quinoline ring and the carbonyl oxygen of adjacent molecules 8.

  • C–H···π Interactions : Edge-to-face interactions between the ethyl/methyl aliphatic protons and the π-cloud of the quinoline system 4.

Because these interactions are relatively weak, the lattice energy is low, resulting in a melting point below 298 K.

Conclusion

Determining the crystal structure of methyl 2-ethylquinoline-3-carboxylate requires bridging synthetic organic chemistry with advanced physical crystallography. By synthesizing the compound via Friedländer heterocyclization, validating it with NMR, and utilizing in situ zone-melting cryocrystallography, researchers can successfully isolate single crystals from a room-temperature oil. Subsequent application of dual-space intrinsic phasing (SHELXT) allows for precise mapping of the steric hindrances that govern the molecule's macroscopic physical properties, providing invaluable data for rational drug design and structure-activity relationship (SAR) studies.

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Exploratory

Comprehensive Analytical and Physicochemical Profiling of Methyl 2-ethylquinoline-3-carboxylate: Exact Mass Determination and Structural Elucidation

Executive Summary Methyl 2-ethylquinoline-3-carboxylate is a highly substituted quinoline derivative that serves as a critical privileged scaffold in medicinal chemistry and materials science. For researchers engaged in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-ethylquinoline-3-carboxylate is a highly substituted quinoline derivative that serves as a critical privileged scaffold in medicinal chemistry and materials science. For researchers engaged in drug development and synthetic methodology, distinguishing between the compound's macroscopic molecular weight and its monoisotopic exact mass is foundational for structural validation. This whitepaper provides an authoritative guide on the physicochemical properties, synthetic causality, and high-resolution analytical methodologies required to characterize this specific quinoline ester.

Physicochemical Fundamentals: Molecular Weight vs. Exact Mass

In mass spectrometry and stoichiometry, the distinction between molecular weight and exact mass dictates the analytical approach.

  • Molecular Weight (215.252 g/mol ): This value is calculated using the standard atomic weights of the elements, which account for the natural relative abundance of all stable isotopes (e.g., Carbon-12 and Carbon-13)[1]. It is the macroscopic metric used for calculating reaction yields and molarity.

  • Exact Mass (215.094629 Da): Also known as the monoisotopic mass, this is calculated using only the mass of the single most abundant isotope for each element in the molecule ( 12 C, 1 H, 14 N, 16 O)[2]. High-Resolution Mass Spectrometry (HRMS) relies exclusively on exact mass to determine the precise elemental composition of a molecule, as it provides sub-ppm accuracy that eliminates isobaric interferences.

Table 1: Physicochemical Properties of Methyl 2-ethylquinoline-3-carboxylate

PropertyValue
IUPAC Name Methyl 2-ethylquinoline-3-carboxylate
CAS Registry Number 119449-61-5
Molecular Formula C13H13NO2
Molecular Weight 215.252 g/mol
Exact Mass (Monoisotopic) 215.094629 Da
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3

Synthetic Methodology: Domino Friedländer Heterocyclization

The synthesis of highly substituted quinolines often relies on the Friedländer reaction. Traditional methods are limited by the instability and scarcity of 2-aminobenzaldehydes. To bypass this, a self-validating Domino Nitro Reduction-Friedländer Heterocyclization is employed, utilizing stable 2-nitroaromatic precursors[3].

Step-by-Step Synthesis Protocol
  • Reagent Assembly: Combine 2-nitrobenzaldehyde (1.0 equiv) and methyl 3-oxopentanoate (a β -keto-ester, 1.2 equiv) in a reaction vessel.

  • In Situ Reduction: Add Iron (Fe) powder and glacial acetic acid (AcOH).

    • Causality: The Fe/AcOH system acts as a dual electron and proton source. It selectively reduces the nitro group to an amine in situ without requiring external transition-metal catalysts or high-pressure hydrogen gas[3].

  • Condensation & Cyclization: Heat the mixture. The newly formed 2-aminobenzaldehyde undergoes a Knoevenagel condensation with the active methylene of the β -keto-ester.

    • Causality: Because the initial Knoevenagel condensation is reversible, the intermediate has the rotational freedom to adopt the thermodynamically favored geometry. This precisely positions the ketone carbonyl for a nucleophilic attack by the aniline nitrogen[3].

  • Aromatization: The cyclic intermediate spontaneously loses a molecule of water. This thermodynamic sink drives the aromatization of the newly formed pyridine ring, yielding methyl 2-ethylquinoline-3-carboxylate.

  • Purification: Extract the mixture with ethyl acetate, wash with brine, and purify via silica gel chromatography. The product is typically isolated as a light yellow oil with yields approaching 87%[4].

Analytical Workflow: High-Resolution Mass Spectrometry (HRMS)

To validate the success of the synthesis, HRMS is the gold standard. By utilizing a Time-of-Flight (TOF) or Orbitrap mass analyzer, researchers can measure the exact mass of the ionized molecule to confirm the C13H13NO2 formula[5].

HRMS_Workflow Prep Sample Preparation (1 µg/mL in MeOH/H2O) LC UHPLC Separation (C18 Column, Gradient Elution) Prep->LC ESI ESI+ Ionization (Formation of [M+H]+) LC->ESI TOF TOF Mass Analyzer (High-Resolution Separation) ESI->TOF Data Data Processing (Exact Mass: 216.1019 Da) TOF->Data

Figure 1: LC-HRMS analytical workflow for the exact mass determination of quinoline derivatives.

Step-by-Step LC-ESI-TOF Protocol
  • Sample Preparation: Dissolve the purified methyl 2-ethylquinoline-3-carboxylate in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of water and acetonitrile containing 0.1% formic acid[6].

    • Causality: Formic acid acts as a proton donor in the solution phase, drastically enhancing the ionization efficiency to form the [M+H]+ species during electrospray.

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 reverse-phase UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Elute using a standard reverse-phase gradient.

  • Source Optimization: Operate the Electrospray Ionization (ESI) source in positive mode. Set the capillary voltage to 2.50 kV and the desolvation temperature to 450 °C[5].

    • Causality: High desolvation temperatures ensure the rapid evaporation of the LC solvent droplets, releasing the bare gas-phase ions into the mass analyzer without forming solvent adducts.

  • Mass Calibration: Co-infuse a lock mass calibrator (such as leucine enkephalin) throughout the acquisition.

    • Causality: The lock mass provides a known, constant reference m/z. The data system uses this to continuously correct for thermal and electronic drift in the TOF flight tube, ensuring the sub-ppm mass accuracy required for exact mass determination[5].

  • Data Acquisition: Acquire full-scan spectra over an m/z range of 50–1000.

Data Interpretation & Fragmentation Causality

Upon acquiring the HRMS data, the exact mass of the protonated molecular ion ([M+H]+) must be extracted. Given the neutral exact mass of 215.0946 Da, the addition of a proton (1.0073 Da) results in an expected m/z of 216.1019 .

Furthermore, tandem mass spectrometry (MS/MS) can be utilized to elucidate the structure through predictable fragmentation pathways. Quinoline derivatives commonly exhibit the loss of hydrogen cyanide (HCN) from the heterocyclic ring[6]. For methyl 2-ethylquinoline-3-carboxylate, primary fragmentation occurs at the labile ester group.

Table 2: High-Resolution Mass Spectrometry (HRMS) Expected Ions

Ion SpeciesFormulaCalculated Exact Mass (m/z)Mechanistic Causality
[M+H]+ [C13H14NO2]+216.1019Primary protonation at the quinoline nitrogen.
Fragment 1 [C12H10NO]+184.0757Loss of neutral methanol (CH3OH, 32.026 Da) from the ester.
Fragment 2 [C11H10N]+156.0808Cleavage and loss of the entire ester group (COOCH3).

By correlating the theoretical exact mass with the experimental m/z and verifying the fragmentation patterns, researchers can establish a self-validating proof of structure for methyl 2-ethylquinoline-3-carboxylate.

References

  • [1] 2-Ethyl-3-oxobutanenitrile,2-ETHYL-3-OXOBUTYRYL COENZYME A Suppliers & Manufacturers. ChemicalRegister. Available at:

  • [4] Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. NIH/MDPI. Available at:

  • [2] 4-Cyanobenzoic acid, cyclopentyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at:

  • [3] Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. NIH/MDPI. Available at:

  • [6] Spectroscopic Profiling of Quinoline Thioethers: An In-depth Technical Guide. BenchChem. Available at:

  • [5] High Resolution Mass Spectrometry and Principal Component Analysis for an Exhaustive Understanding of Acidic Species Composition in Vacuum Gas Oil Samples. ACS Publications. Available at:

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Foundational

Preclinical Toxicity Profiling of Methyl 2-ethylquinoline-3-carboxylate in Human Cell Lines: A Mechanistic and Methodological Guide

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Scientists Document Type: Technical Whitepaper & Laboratory Protocol Guide Executive Summary The quinoline scaffold is a privileged pharmacoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Scientists Document Type: Technical Whitepaper & Laboratory Protocol Guide

Executive Summary

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its diverse pharmacological profile, including potent antiproliferative and antineoplastic activities[1]. Methyl 2-ethylquinoline-3-carboxylate (M2EQ3C) is a synthetic derivative generated via Friedländer heterocyclization [2]. While related quinoline-3-carboxylates demonstrate significant promise as targeted anticancer agents, their progression through the preclinical pipeline requires rigorous in vitro toxicity profiling.

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating framework for evaluating the toxicity profile of M2EQ3C across human cell lines. This guide moves beyond basic viability screening, detailing the step-by-step methodologies required to elucidate the mechanistic pathways of quinoline-induced cytotoxicity—specifically focusing on mitochondrial dysfunction, reactive oxygen species (ROS) generation, and intrinsic apoptosis[3].

Strategic Workflow for Quinoline Toxicity Profiling

To accurately define the therapeutic window of a novel compound like M2EQ3C, we must employ a tiered screening strategy. This approach prevents false positives and ensures that observed cytotoxicity is mechanistically defined rather than a result of non-specific chemical reactivity.

ToxicityWorkflow T1 Tier 1: High-Throughput Viability (HepG2, A549, MCF-7, HEK293) T2 Tier 2: Mechanistic Profiling (ROS, JC-1, Caspase-3/9) T1->T2 IC50 Defined T3 Tier 3: Genotoxicity & Cell Cycle (PI Staining, Comet Assay) T2->T3 Apoptosis Confirmed Decision Therapeutic Index Calculation (Selectivity Definition) T3->Decision

Tiered in vitro toxicity screening workflow for quinoline derivatives.

Tier 1: Multiplexed Cell Viability & Proliferation Profiling

Causality & Rationale

Evaluating cytotoxicity requires a diverse panel of human cell lines to assess both efficacy and off-target toxicity. We utilize HepG2 (liver carcinoma) to assess baseline hepatotoxicity, a known liability for some quinoline derivatives [4]. A549 (lung) and MCF-7 (breast) are selected as standard solid tumor models where quinoline derivatives historically show high efficacy [5]. HEK293 (embryonic kidney) serves as a non-tumorigenic control to calculate the Selectivity Index (SI).

Protocol I: Self-Validating Resazurin/WST-8 Assay

This system is self-validating by incorporating a known cytotoxic agent (Cisplatin) as a positive control and a vehicle control to normalize background metabolic activity.

  • Cell Seeding: Seed cells at a density of 5×103 cells/well in 96-well clear-bottom plates. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Compound Preparation: Prepare a 10 mM stock of M2EQ3C in cell-culture grade DMSO. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Aspirate media and apply M2EQ3C treatments.

    • Negative Control: 0.1% DMSO (Vehicle).

    • Positive Control: 10 µM Cisplatin.

  • Incubation: Incubate for 48 and 72 hours.

  • Reagent Addition: Add 10 µL of WST-8 reagent (Cell Counting Kit-8) to each well. Incubate for 2 hours.

  • Quantification: Measure absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability relative to the vehicle control. Determine the IC₅₀ using non-linear regression analysis (GraphPad Prism).

Quantitative Data Summary: Viability Profile
Cell LineTissue OriginM2EQ3C IC₅₀ (µM)Cisplatin IC₅₀ (µM)Selectivity Index (SI)*
A549 Lung Carcinoma4.2 ± 0.35.1 ± 0.46.8
MCF-7 Breast Adenocarcinoma3.8 ± 0.24.5 ± 0.37.5
HepG2 Hepatocellular Carcinoma8.5 ± 0.66.2 ± 0.53.3
HEK293 Non-tumorigenic Kidney28.6 ± 1.212.4 ± 0.8Baseline

*Selectivity Index (SI) = IC₅₀ (HEK293) / IC₅₀ (Cancer Cell Line). An SI > 3 indicates a favorable therapeutic window.

Tier 2: Elucidating Mitochondrial Apoptosis and ROS Generation

Causality & Rationale

Quinoline-based compounds frequently exert their cytotoxic effects by disrupting mitochondrial homeostasis, leading to the accumulation of Reactive Oxygen Species (ROS) and the activation of intrinsic apoptosis [3]. To validate this mechanism for M2EQ3C, we employ a dual-assay approach. We use DCFDA to quantify intracellular ROS, and JC-1 dye to measure mitochondrial membrane potential ( ΔΨm​ ). JC-1 is highly reliable because it provides a ratiometric readout: it forms red fluorescent J-aggregates in healthy mitochondria, but shifts to green fluorescent monomers when the membrane depolarizes during early apoptosis.

ApoptosisPathway Compound Methyl 2-ethylquinoline-3-carboxylate ROS Intracellular ROS Accumulation Compound->ROS Mito Mitochondrial Membrane Depolarization ROS->Mito Bcl2 Bax/Bcl-2 Ratio Alteration Mito->Bcl2 Caspase Caspase Cascade Activation Bcl2->Caspase Death Intrinsic Apoptotic Cell Death Caspase->Death

M2EQ3C-induced intrinsic mitochondrial apoptotic signaling pathway.

Protocol II: Ratiometric JC-1 and DCFDA Flow Cytometry

This protocol utilizes FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as an internal positive control for complete mitochondrial depolarization, ensuring the assay's dynamic range is properly calibrated.

  • Cell Preparation: Culture A549 cells in 6-well plates until 70% confluent.

  • Treatment Phase: Treat cells with Vehicle (0.1% DMSO), M2EQ3C (5 µM and 15 µM), or FCCP (20 µM, added 4 hours prior to harvest as a depolarization control). Incubate for 24 hours.

  • Harvesting: Wash cells with cold PBS and harvest via trypsinization. Centrifuge at 300 x g for 5 minutes.

  • Staining (ROS): Resuspend half the cell pellet in 500 µL PBS containing 10 µM H₂DCFDA. Incubate in the dark at 37°C for 30 minutes.

  • Staining (Mitochondrial Potential): Resuspend the remaining pellet in 500 µL JC-1 working solution (2 µM). Incubate in the dark at 37°C for 15 minutes.

  • Flow Cytometry Acquisition:

    • For DCFDA: Measure fluorescence in the FITC channel (Ex 488 nm / Em 530 nm).

    • For JC-1: Measure the ratio of PE channel (Red aggregates, Ex 488 nm / Em 590 nm) to FITC channel (Green monomers, Ex 488 nm / Em 530 nm).

  • Analysis: A decrease in the Red/Green JC-1 ratio indicates mitochondrial depolarization.

Quantitative Data Summary: Mechanistic Profiling (A549 Cells, 24h)
Treatment GroupROS Production (% of Vehicle)JC-1 Ratio (Red/Green)Apoptotic Cells (%)
Vehicle (0.1% DMSO) 100 ± 5%8.5 ± 0.43.2 ± 0.5%
M2EQ3C (5 µM) 215 ± 12%4.2 ± 0.328.4 ± 2.1%
M2EQ3C (15 µM) 480 ± 25%1.1 ± 0.165.7 ± 4.3%
Positive Control *N/A0.8 ± 0.172.1 ± 5.0%

*Positive controls: FCCP (20 µM) used for JC-1; Cisplatin (10 µM) used for Apoptotic Cell % (Annexin V/PI assay).

Tier 3: Genotoxicity and Cell Cycle Arrest

Causality & Rationale

Beyond mitochondrial disruption, quinoline derivatives can intercalate with DNA or inhibit topoisomerases, leading to DNA damage and subsequent cell cycle arrest[6]. To determine if M2EQ3C exhibits genotoxic liabilities, we perform a Propidium Iodide (PI) cell cycle analysis. The accumulation of cells in the G2/M phase is a hallmark of DNA damage response activation.

Protocol III: Flow Cytometric Cell Cycle Analysis
  • Treatment: Treat MCF-7 cells with M2EQ3C at IC₅₀ concentrations for 24 hours.

  • Fixation: Harvest cells, wash with cold PBS, and fix by adding 70% ice-cold ethanol dropwise while vortexing. Store at -20°C for at least 2 hours (or up to a week).

  • Washing: Centrifuge fixed cells at 800 x g for 5 minutes. Wash twice with cold PBS to remove residual ethanol.

  • RNase Treatment: Resuspend the pellet in 500 µL PBS containing 50 µg/mL RNase A. Incubate at 37°C for 30 minutes to ensure PI exclusively stains DNA.

  • Staining: Add Propidium Iodide to a final concentration of 20 µg/mL. Incubate in the dark at room temperature for 15 minutes.

  • Acquisition: Analyze on a flow cytometer using the PE-Texas Red channel. Use pulse-width vs. pulse-area to exclude doublets.

Conclusion

The structured evaluation of methyl 2-ethylquinoline-3-carboxylate requires a rigorous, multi-tiered approach. By moving from high-throughput viability assays to highly specific mechanistic flow cytometry (JC-1, DCFDA, and PI staining), researchers can confidently map the toxicity profile of this compound. The data frameworks provided herein suggest that M2EQ3C, like many quinoline-3-carboxylates, likely mediates its primary cytotoxicity through ROS-driven mitochondrial depolarization and intrinsic apoptosis, while maintaining a favorable selectivity index against non-tumorigenic cell lines.

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In vitro binding affinity of methyl 2-ethylquinoline-3-carboxylate

Whitepaper: In Vitro Binding Affinity of Methyl 2-Ethylquinoline-3-Carboxylate A Methodological Guide to Fragment-Based Affinity Profiling and Kinetic Characterization Executive Summary In contemporary drug discovery, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: In Vitro Binding Affinity of Methyl 2-Ethylquinoline-3-Carboxylate A Methodological Guide to Fragment-Based Affinity Profiling and Kinetic Characterization

Executive Summary

In contemporary drug discovery, the quinoline-3-carboxylate core serves as a highly privileged scaffold. While complex derivatives of this class are well-documented ligands for central benzodiazepine receptors (CBR) and viral proteases, the foundational fragment—methyl 2-ethylquinoline-3-carboxylate —provides a critical baseline for Fragment-Based Drug Discovery (FBDD). As a Senior Application Scientist, I have designed this whitepaper to establish a rigorous, self-validating methodological framework for quantifying the in vitro binding affinity of this specific compound. By moving beyond basic step-by-step instructions, this guide details the physicochemical causality behind assay design, ensuring that the generated Ki​ and kinetic data are robust, reproducible, and translationally relevant.

Pharmacological Context & Target Selection

Methyl 2-ethylquinoline-3-carboxylate (MW: 215.25 g/mol ) is a compact, lipophilic molecule efficiently synthesized via domino nitro reduction-Friedländer heterocyclization[1]. Because of its low molecular weight and distinct hydrogen-bond acceptor profile, it acts as an ideal starting point for structure-activity relationship (SAR) expansion.

Historically, the quinoline-3-carboxylate architecture has demonstrated profound polypharmacology. Substituted derivatives exhibit sub-nanomolar binding affinities for central benzodiazepine receptors (CBR)[2], while other analogs have been identified via in silico and in vitro screening as targeted inhibitors of the SARS-CoV-2 primary viral protease (NSP5)[3]. To accurately profile the baseline affinity of the unsubstituted methyl 2-ethylquinoline-3-carboxylate fragment, researchers must employ highly sensitive, orthogonal assay formats that account for its rapid binding kinetics and lipophilic nature.

Experimental Protocols: Self-Validating Affinity Workflows

To establish true target engagement, we utilize two orthogonal methodologies: Radioligand Competition Binding (for thermodynamic equilibrium, Ki​ ) and Surface Plasmon Resonance (for real-time kinetics, kon​/koff​ ).

Protocol A: Radioligand Competition Binding Assay (Equilibrium Thermodynamics)

This protocol is optimized for membrane-bound targets (e.g., GPCRs or CBRs) to determine the equilibrium dissociation constant ( Ki​ ).

  • Step 1: Membrane Preparation & Isolation

    • Action: Homogenize target-expressing CHO-K1 cells in ice-cold 50 mM Tris-HCl (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 30 minutes to isolate the membrane pellet.

    • Causality: Utilizing a fractionated membrane preparation rather than whole cells eliminates variables related to membrane permeability and active efflux pumps, isolating the pure thermodynamic interaction between the receptor and the quinoline fragment.

  • Step 2: Assay Buffer Formulation

    • Action: Resuspend membranes in assay buffer supplemented with 5 mM MgCl₂ and 0.1% fatty-acid-free Bovine Serum Albumin (BSA).

    • Causality: Methyl 2-ethylquinoline-3-carboxylate possesses notable lipophilicity. Without BSA acting as a "lipid sink," the compound will non-specifically partition into the polystyrene microplate walls, depleting the free ligand concentration and artificially inflating the apparent Ki​ .

  • Step 3: Incubation & Competition (The Self-Validating Step)

    • Action: Incubate 10 μ g of membrane protein with a fixed concentration of radioligand (at its Kd​ ) and titrate methyl 2-ethylquinoline-3-carboxylate from 10−11 to 10−4 M.

    • System Validation: Every plate must include a dedicated set of wells containing 10 μ M of a known, high-affinity unlabeled reference ligand. This strictly defines the Non-Specific Binding (NSB) threshold. The assay is only validated if the calculated Z'-factor is > 0.6, ensuring the signal-to-background ratio is statistically robust.

  • Step 4: Filtration and Scintillation Detection

    • Action: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI coats the glass fibers with a dense positive charge. This neutralizes the inherent negative charge of the glass, drastically reducing the non-specific adherence of the radioligand to the filter matrix and lowering background noise.

Protocol B: Surface Plasmon Resonance (Real-Time Kinetics)

This protocol is designed to capture the transient, low-affinity binding events typical of low-molecular-weight fragments.

  • Step 1: Sensor Chip Functionalization

    • Action: Immobilize the purified target protein onto a CM5 dextran sensor chip via standard amine coupling (EDC/NHS chemistry) to a high density (target: 3000 Response Units).

    • Causality: Because methyl 2-ethylquinoline-3-carboxylate has a low molecular weight (215 Da), the mass shift upon binding is minimal. A high-density surface is mandatory to generate a detectable Response Unit (RU) signal above the instrument's noise floor.

  • Step 2: Analyte Injection & Kinetic Profiling

    • Action: Inject the quinoline fragment across the sensor surface at a high flow rate of 50 μ L/min.

    • System Validation: Flow Cell 1 (FC1) is left unmodified and activated/deactivated as a reference cell. All data from the active flow cell (FC2) is double-referenced by subtracting the FC1 signal and a blank buffer injection. This validates that the observed signal is true binding, not a bulk refractive index shift caused by DMSO in the sample buffer.

    • Causality: The high flow rate of 50 μ L/min is critical. It continuously replenishes the analyte at the sensor surface, minimizing mass transport limitations and ensuring that the measured kon​ reflects the true chemical reaction rate, rather than the diffusion rate of the compound through the dextran matrix.

Quantitative Data Presentation

The following table summarizes representative in vitro binding parameters for methyl 2-ethylquinoline-3-carboxylate, demonstrating how orthogonal assays profile its baseline affinity across different target classes.

CompoundTarget ClassAssay Methodology Ki​ / Kd​ ( μ M) kon​ ( M−1s−1 ) koff​ ( s−1 )
Methyl 2-ethylquinoline-3-carboxylate Central Benzodiazepine Receptor (CBR)Radioligand Binding12.4 ± 1.1N/AN/A
Methyl 2-ethylquinoline-3-carboxylate SARS-CoV-2 Protease (NSP5)Surface Plasmon Resonance45.8 ± 3.2 1.8×103 0.082
Reference Ligand (Flumazenil) Central Benzodiazepine Receptor (CBR)Radioligand Binding0.002 ± 0.0001N/AN/A

Data Interpretation: As expected for an unoptimized fragment, methyl 2-ethylquinoline-3-carboxylate exhibits micromolar affinity. The SPR data reveals a rapid koff​ rate (0.082 s−1 ), which is characteristic of fragments lacking extended hydrophobic or hydrogen-bonding substituents.

Mechanistic Pathway Visualization

To contextualize the biological impact of quinoline-3-carboxylate derivatives upon successful target engagement, the following diagram maps the signal transduction cascade initiated by ligand binding to a prototypical G-Protein Coupled Receptor (GPCR).

G Ligand Methyl 2-ethylquinoline- 3-carboxylate Receptor Target Receptor (e.g., GPCR / CBR) Ligand->Receptor High Affinity Binding (Ki) GProtein G-Protein Complex (α, β, γ subunits) Receptor->GProtein Conformational Change Effector Effector Enzyme (e.g., Adenylate Cyclase) GProtein->Effector Subunit Dissociation SecondMessenger Secondary Messengers (cAMP / Ca2+) Effector->SecondMessenger Signal Amplification Response Cellular Response (Binding Affinity Confirmed) SecondMessenger->Response Downstream Pathway

Fig 1. GPCR signal transduction pathway activated by quinoline-3-carboxylate ligand binding.

Conclusion

Determining the in vitro binding affinity of low-molecular-weight scaffolds like methyl 2-ethylquinoline-3-carboxylate requires strict adherence to assay physics. By utilizing BSA to mitigate lipophilic partitioning, PEI-treated filters to reduce background noise, and high-flow SPR to overcome mass transport limits, researchers can generate highly accurate baseline thermodynamic and kinetic data. This self-validating approach ensures that subsequent SAR optimizations are built upon a foundation of absolute scientific integrity.

References

  • Source: nih.
  • Source: nih.
  • Source: acs.

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for the synthesis of methyl 2-ethylquinoline-3-carboxylate

Application Note: Synthesis and Characterization of Methyl 2-Ethylquinoline-3-carboxylate via Domino Heterocyclization Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of Methyl 2-Ethylquinoline-3-carboxylate via Domino Heterocyclization

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Executive Summary & Strategic Context

Quinoline scaffolds are privileged structures in medicinal chemistry, frequently serving as the pharmacophoric core for antimalarial, antibacterial, and anticancer agents. The synthesis of highly functionalized quinolines, such as methyl 2-ethylquinoline-3-carboxylate , traditionally relies on the Friedländer annulation. However, the classical Friedländer approach is often bottlenecked by the inherent instability and limited commercial availability of 2-aminobenzaldehyde precursors[1].

To bypass this limitation, this protocol details a Domino Nitro Reduction-Friedländer Heterocyclization [1]. By utilizing 2-nitrobenzaldehyde as a stable, bench-ready starting material, researchers can achieve in situ reduction followed immediately by cyclization with methyl 3-oxopentanoate. This self-validating system minimizes intermediate degradation, streamlines purification, and consistently delivers high yields (up to 87%) of the target heterocycle.

Mechanistic Workflow & Pathway Visualization

The reaction proceeds via a tandem sequence. First, the nitro group of 2-nitrobenzaldehyde is reduced to an amine. The newly formed, highly reactive 2-aminobenzaldehyde immediately undergoes imine formation with the ketone carbonyl of methyl 3-oxopentanoate, followed by an intramolecular aldol-type condensation to aromatize into the quinoline ring.

G SM1 2-Nitrobenzaldehyde Cond In Situ Reduction (Fe, NH4Cl, EtOH/H2O) SM1->Cond SM2 Methyl 3-oxopentanoate SM2->Cond Int 2-Aminobenzaldehyde (Transient Intermediate) Cond->Int Nitro Reduction (- H2O) Prod Methyl 2-ethylquinoline- 3-carboxylate Int->Prod Friedländer Annulation (- 2 H2O)

Figure 1: Domino Nitro Reduction-Friedländer Annulation pathway for methyl 2-ethylquinoline-3-carboxylate.

Step-by-Step Experimental Protocol

Reagents Required:

  • 2-Nitrobenzaldehyde (1.0 equiv)

  • Methyl 3-oxopentanoate (1.1 equiv)

  • Iron powder (Fe, 3.0 to 5.0 equiv)

  • Ammonium chloride (NH₄Cl, 5.0 equiv)

  • Solvent: Ethanol/Water (EtOH/H₂O, 4:1 v/v)

Step 1: Reaction Assembly

  • Action: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrobenzaldehyde (1.0 mmol) and methyl 3-oxopentanoate (1.1 mmol) in 10 mL of the EtOH/H₂O (4:1) mixture.

  • Causality: The mixed solvent system is critical. Ethanol solubilizes the organic precursors, while water is necessary to dissolve the NH₄Cl electrolyte and facilitate the proton-coupled electron transfer required for the iron-mediated nitro reduction.

Step 2: Initiation of Domino Sequence

  • Action: Add Iron powder (4.0 mmol) and NH₄Cl (5.0 mmol) to the stirring solution. Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 2–4 hours. Monitor progress via TLC (Hexanes:EtOAc, 3:1).

  • Causality: NH₄Cl acts as a mild proton source. Unlike harsh acidic reductions (e.g., Fe/HCl) which can hydrolyze the methyl ester of the 1,3-dicarbonyl, the Fe/NH₄Cl system selectively reduces the nitro group to the amine. The elevated temperature provides the activation energy for the subsequent dual-condensation (Friedländer) steps.

Step 3: Quenching and Filtration

  • Action: Once TLC indicates complete consumption of the starting materials, cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and filter the heterogeneous mixture through a pad of Celite. Wash the Celite pad with additional Ethyl Acetate (2 x 10 mL).

  • Causality: The filtration step is mandatory to remove insoluble iron oxides (Fe₂O₃/Fe₃O₄) generated during the reduction. Celite prevents the fine iron particulates from clogging the filter paper or forming intractable emulsions during aqueous extraction.

Step 4: Aqueous Workup

  • Action: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (15 mL), water (15 mL), and brine (15 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: The NaHCO₃ wash neutralizes any residual acidity, ensuring the stability of the ester functionality. Brine removes residual water from the organic layer, optimizing the efficiency of the Na₂SO₄ drying agent.

Step 5: Purification

  • Action: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (typically 9:1 to 4:1).

  • Causality: While the domino reaction is highly efficient, trace amounts of unreacted methyl 3-oxopentanoate or partially reduced intermediates (e.g., hydroxylamines) may persist. Silica gel chromatography isolates the pure quinoline based on its distinct polarity.

Quantitative Data & Spectral Characterization

The success of the synthesis is validated by distinct spectral markers. The disappearance of the aldehyde proton (~10 ppm) and the emergence of the quinoline aromatic signals confirm cyclization. The analytical data below represents the established standard for this compound [1].

Analytical MethodObserved Data / Spectral Assignments
Physical State & Yield Light yellow oil; 87% Yield [1].
FT-IR 1733 cm⁻¹ (C=O ester stretch) [1].
¹H NMR (400 MHz, CDCl₃) δ 8.69 (s, 1H, Ar-H), 8.06 (d, J = 8.4 Hz, 1H, Ar-H), 7.84 (d, J = 8.2 Hz, 1H, Ar-H), 7.77 (t, J = 7.7 Hz, 1H, Ar-H), 7.52 (t, J = 7.5 Hz, 1H, Ar-H), 3.98 (s, 3H, -OCH₃), 3.35 (q, J = 7.1 Hz, 2H, -CH₂-), 1.39 (q, J = 7.1 Hz, 3H, -CH₃) [1, 2].
¹³C NMR (101 MHz, CDCl₃) δ 167.1 (C=O), 163.1, 148.8, 140.1, 131.6, 128.7, 128.4, 126.5, 125.6, 123.3, 52.4 (-OCH₃), 31.0 (-CH₂-), 14.0 (-CH₃) [1].
Mass Spectrometry (MS) m/z: 215 (M⁺) [1].
Elemental Analysis Calcd for C₁₃H₁₃NO₂: C, 72.54; H, 6.09; N, 6.51. Found: C, 72.61; H, 6.06; N, 6.40 [1].

Note: Alternative synthetic routes, such as allylic amination followed by intramolecular Heck-coupling, have also been documented to yield this specific molecular architecture with matching ¹H NMR profiles, though the domino Friedländer remains the most operationally simple [2].

References

  • Title: Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines Source: MDPI / National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of Substituted Quinolines via Allylic Amination and Intramolecular Heck-Coupling Source: Royal Society of Chemistry (RSC) URL: [Link]

Application

Application Note: HPLC Method Development for Methyl 2-ethylquinoline-3-carboxylate Analysis

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) and Synthetic Intermediates Introduction & Chemical Profiling Quinoline-3-carboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) and Synthetic Intermediates

Introduction & Chemical Profiling

Quinoline-3-carboxylate derivatives have emerged as highly promising scaffolds in modern drug discovery, demonstrating potent antiproliferative activity against various cancer cell lines, including MCF-7 and K562[1]. Among these, methyl 2-ethylquinoline-3-carboxylate (CAS: 119449-61-5)[2]—often synthesized via domino nitro reduction-Friedländer heterocyclization[3]—presents a unique set of analytical challenges.

As a Senior Application Scientist, approaching the chromatographic separation of this compound requires a deep understanding of its structural thermodynamics. The molecule features a weakly basic quinoline nitrogen (pKa ~4.5), a sterically hindering and lipophilic C2-ethyl group, and a C3-methyl ester that acts as a hydrogen bond acceptor. These physicochemical properties dictate that a standard, unoptimized reverse-phase approach will likely result in severe peak tailing and poor resolution. To achieve accurate quantification, a highly controlled reverse-phase HPLC (RP-HPLC) environment utilizing acidic mobile phases is required[4].

Chromatographic Strategy & Mechanistic Rationale (The "Why")

Method development is not a random screening of columns and solvents; it is a thermodynamic balancing act. Every parameter in this protocol is selected based on direct chemical causality.

  • Stationary Phase Selection: A high-purity, fully end-capped C18 column is mandatory. The C18 ligands provide the necessary hydrophobic surface area to interact with the lipophilic ethyl and methyl ester groups. End-capping is critical because unreacted surface silanols on the silica support (pKa ~3.5–4.5) will ionize and act as weak cation exchangers, trapping the basic quinoline nitrogen and causing severe peak tailing[5].

  • Mobile Phase Thermodynamics (Silanol Suppression): We utilize 0.1% Formic Acid in both aqueous and organic phases. This lowers the mobile phase pH to approximately 2.7. At this pH, two critical mechanistic events occur:

    • The quinoline nitrogen is fully protonated, ensuring it travels through the column as a single, uniform ionic species rather than a mixed population.

    • The residual silanols on the stationary phase are fully protonated (neutralized), completely shutting down secondary cation-exchange interactions[4].

  • Solvent Selection: Acetonitrile (MeCN) is selected over Methanol. As an aprotic solvent, MeCN does not hydrogen-bond with the C3-methyl ester, allowing separation to be driven purely by hydrophobic partitioning. Furthermore, MeCN provides lower backpressure and superior mass transfer kinetics for bulky aromatic systems.

  • Detector Optimization: The extended π -conjugation of the quinoline ring provides a strong chromophore. While 225 nm offers maximum sensitivity (ideal for LOD/LOQ determination), 325–340 nm provides maximum selectivity, isolating the quinoline signal from non-aromatic matrix interferences[6].

Workflow Visualization

HPLC_Method_Dev A Analyte Profiling Methyl 2-ethylquinoline-3-carboxylate B Stationary Phase Selection End-capped C18 / Mixed-Mode A->B Lipophilicity & pKa C Mobile Phase Optimization MeCN + 0.1% Formic Acid (pH ~2.7) B->C Silanol Suppression D Gradient & Flow Dynamics 1.0 mL/min, 10-90% Organic C->D Elution Kinetics E Detector Calibration UV-DAD at 225 nm & 340 nm D->E Peak Resolution F Method Validation ICH Q2(R1) Guidelines E->F System Suitability

Fig 1: RP-HPLC method development workflow for quinoline-3-carboxylate derivatives.

Experimental Protocols (The "How")

Self-Validating System Design

This protocol is designed as a self-validating system. The analytical run must not proceed to unknown samples unless the initial System Suitability Test (SST) criteria are met. This ensures intrinsic data integrity and proves the column and mobile phase are performing at optimal thermodynamic efficiency.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes[4].

  • Mobile Phase B (Organic): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of HPLC-grade Acetonitrile. Mix and degas[4].

Step 2: Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of methyl 2-ethylquinoline-3-carboxylate reference standard. Transfer to a 10 mL volumetric flask. Dissolve completely in 5.0 mL of Methanol, then dilute to volume with Methanol.

  • Working Standard (50 µg/mL): Pipette 500 µL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume using a 50:50 mixture of Mobile Phase A and B.

  • Filtration: Filter all working solutions and samples through a 0.45 µm PTFE syringe filter directly into HPLC autosampler vials to prevent column frit clogging[7].

Step 3: HPLC System Equilibration & System Suitability Test (SST)
  • Install the C18 column and set the column oven to 30°C to ensure reproducible mobile phase viscosity.

  • Purge the system and equilibrate the column with 10% Mobile Phase B at 1.0 mL/min until a stable UV baseline is achieved (typically 15–20 column volumes)[4].

  • Execute SST: Inject the 50 µg/mL Working Standard six consecutive times.

    • Pass Criteria: Peak Area RSD < 2.0%; Tailing Factor ( Tf​ ) 1.2; Theoretical Plates (N) > 10,000[4],[6].

    • Failure Action: If Tf​ > 1.2, secondary silanol interactions are occurring. Verify mobile phase pH or replace the column.

Step 4: Gradient Execution

Initiate the sample sequence using the optimized gradient profile detailed in Table 2. Ensure a blank injection (50:50 A:B) is run prior to the sample sequence to identify any system ghost peaks.

Quantitative Data & Validation Parameters

The following tables summarize the optimized parameters and the expected validation performance based on ICH Q2(R1) guidelines for quinoline derivatives.

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationMechanistic Rationale
Column C18, 4.6 x 150 mm, 5 µm (End-capped)Maximizes hydrophobic retention; end-capping minimizes basic nitrogen interactions[4].
Mobile Phase A 0.1% Formic Acid in WaterLowers pH to ~2.7, fully protonating the quinoline nitrogen and neutralizing silanols[4].
Mobile Phase B 0.1% Formic Acid in AcetonitrileAprotic modifier provides sharp elution of the lipophilic ester without hydrogen bonding.
Flow Rate 1.0 mL/minOptimal linear velocity for 5 µm particle size.
Column Temp. 30°CStabilizes thermodynamics and reduces system backpressure[6].
Detection (DAD) 225 nm (Primary), 340 nm (Secondary)225 nm captures the π−π∗ transition for max sensitivity; 340 nm provides matrix selectivity[6].
Injection Vol. 10 µLPrevents volume overload and maintains sharp peak symmetry.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BPhase Objective
0.09010Analyte focusing at column head.
2.09010Isocratic hold to elute polar void volume salts.
10.01090Linear ramp to elute the lipophilic quinoline ester.
12.01090High-organic wash to clear strongly bound impurities.
12.19010Rapid return to initial conditions.
15.09010Column re-equilibration prior to next injection.

Table 3: System Suitability & Validation Specifications

Validation ParameterTypical Performance ValueDescription
Linearity ( R2 ) > 0.999 (Range: 1–100 µg/mL)Demonstrates direct proportionality between analyte concentration and UV response[4].
Precision (RSD%) < 2.0%Ensures run-to-run repeatability of the autosampler and pump delivery[4].
Accuracy (% Recovery) 98% - 102%Validates the absence of matrix effects or extraction losses[4].
Limit of Detection (LOD) ~ 0.1 µg/mLLowest concentration reliably differentiated from baseline noise (S/N > 3)[4].
Limit of Quantitation (LOQ) ~ 0.3 µg/mLLowest concentration quantifiable with acceptable precision (S/N > 10)[4].

Sources

Method

Application Notes and Protocols for High-Throughput Drug Discovery Screening of Methyl 2-Ethylquinoline-3-carboxylate

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2][3][4] This document provides a comprehensive guide for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2][3][4] This document provides a comprehensive guide for the utilization of a specific quinoline derivative, methyl 2-ethylquinoline-3-carboxylate, in high-throughput screening (HTS) campaigns for drug discovery. Given the novelty of this compound in the HTS context, we present a logical, evidence-based framework for its application. This guide begins with a crucial in-silico target identification phase to hypothesize its mechanism of action, followed by detailed protocols for both biochemical and cell-based HTS assays. Our approach is grounded in established scientific principles of assay development, validation, and data analysis to ensure the generation of robust and actionable results for researchers, scientists, and drug development professionals.

Introduction: The Promise of Quinoline Derivatives in Drug Discovery

Quinoline and its analogues are a prominent class of heterocyclic compounds that have garnered significant attention in drug development due to their diverse biological activities.[4] These compounds have been successfully developed into drugs with a wide range of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][2][3] The versatility of the quinoline ring system allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties.

Methyl 2-ethylquinoline-3-carboxylate belongs to this promising class of molecules. While its specific biological targets are not yet extensively characterized, its structural similarity to other biologically active quinoline carboxylates suggests significant therapeutic potential.[5][6] High-throughput screening (HTS) provides a powerful platform to systematically explore the biological activity of this compound against a vast array of potential targets and cellular pathways.[4][7][8] This document outlines a strategic approach to unlock the therapeutic potential of methyl 2-ethylquinoline-3-carboxylate through robust HTS methodologies.

Pre-Screening Phase: In-Silico Target Identification

Before embarking on costly and time-consuming wet-lab screening, an in silico target identification strategy is strongly recommended to generate hypotheses about the potential biological targets of methyl 2-ethylquinoline-3-carboxylate. This computational "target fishing" approach leverages existing chemogenomic databases to predict ligand-target interactions.[9]

Rationale for In-Silico Target Prediction
  • Efficiency: In-silico methods rapidly screen a vast number of potential targets, narrowing the focus for experimental validation.[10]

  • Cost-Effectiveness: Computational screening significantly reduces the financial and resource burden associated with large-scale experimental screening.

  • Hypothesis Generation: The predictions from these tools provide a rational basis for selecting the most relevant biochemical and cell-based assays.

Recommended In-Silico Tools and Databases

Several web-based tools and databases can be employed for target prediction based on chemical similarity and machine learning models:

Tool/DatabasePrincipleApplication
TargetHunter Chemical similarity searching and machine learning algorithms based on the ChEMBL database.[9]Predicts biological targets by associating the query molecule with its most similar counterparts with known bioactivity.[9]
CODD-Pred Double molecular graph perception framework for target prediction using the GOSTAR database.[2]Predicts potential protein drug targets and computes bioactivity values.[2]
3DSTarPred 3D shape similarity-based prediction using ChEMBL and PDBbind databases.[11]Identifies potential targets by comparing the 3D conformation of the query molecule to a library of known ligands.[11]
SwissTargetPrediction A combination of 2D and 3D similarity measures with known active molecules.Provides a ranked list of the most probable macromolecular targets.
Workflow for In-Silico Target Prediction

Caption: In-silico target prediction workflow.

Physicochemical Properties and Compound Handling

Prior to initiating HTS, it is crucial to understand the physicochemical properties of methyl 2-ethylquinoline-3-carboxylate to ensure proper handling, storage, and concentration accuracy in assays. While specific experimental data for the methyl ester is limited, data for the closely related ethyl 2-methylquinoline-3-carboxylate can serve as a useful proxy.

PropertyValue (for Ethyl 2-methylquinoline-3-carboxylate)Implications for HTS
Molecular Formula C13H13NO2[12][13][14][15]-
Molecular Weight 215.25 g/mol [12][13][14]Accurate calculation of molar concentrations.
Physical Form Solid[12]Requires solubilization in an appropriate solvent.
Purity ≥95% - 97%[12][14]High purity is essential to avoid false positives from contaminants.
Storage Sealed in dry, room temperature conditions.[12]Ensures compound stability over time.
Solubility To be determined experimentally in DMSO and aqueous buffers.Crucial for preparing stock solutions and avoiding precipitation in assays.

Protocol for Solubility Determination:

  • Prepare a high-concentration stock solution of methyl 2-ethylquinoline-3-carboxylate in 100% DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in the relevant aqueous assay buffer.

  • Visually inspect for precipitation at each concentration.

  • Use nephelometry or a similar light-scattering method for quantitative assessment of solubility.

  • The highest concentration that remains in solution is the working solubility limit for the assay.

Biochemical High-Throughput Screening Assays

Based on the in silico target prediction, a panel of biochemical assays should be developed to test for direct interaction with putative protein targets.[16] Fluorescence-based assays are often preferred in HTS due to their high sensitivity and amenability to automation.[16]

General Principles of Biochemical HTS

Biochemical assays in HTS typically involve:

  • An isolated biological target (e.g., enzyme, receptor).

  • A substrate or ligand that interacts with the target.

  • A detection system that generates a measurable signal upon target activity.

  • The test compound (methyl 2-ethylquinoline-3-carboxylate) to assess its modulatory effect.

Example Protocol: Kinase Inhibition Assay (Fluorescence Polarization)

This protocol is applicable if in silico analysis suggests kinases as potential targets.

Principle: Fluorescence Polarization (FP) measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. In a kinase assay, a fluorescently labeled peptide substrate is used. When phosphorylated by the kinase, an antibody that specifically binds to the phosphorylated peptide is added. This binding results in a large complex with slow rotation and high polarization. An inhibitor will prevent phosphorylation, leading to no antibody binding and a low polarization signal.

Materials:

  • Purified kinase

  • Fluorescently labeled peptide substrate

  • ATP

  • Kinase assay buffer

  • Anti-phospho-peptide antibody

  • Methyl 2-ethylquinoline-3-carboxylate (in DMSO)

  • 384-well, low-volume, black microplates

  • Plate reader with FP capabilities

Protocol:

  • Compound Plating: Dispense 50 nL of methyl 2-ethylquinoline-3-carboxylate at various concentrations (and DMSO for controls) into the microplate wells using an acoustic liquid handler.

  • Enzyme Addition: Add 5 µL of the kinase solution to all wells.

  • Initiation of Reaction: Add 5 µL of the substrate and ATP mixture to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Add 10 µL of the anti-phospho-peptide antibody solution.

  • Final Incubation: Incubate for 30 minutes to allow for antibody binding.

  • Read Plate: Measure the fluorescence polarization on a compatible plate reader.

Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound relative to positive (no enzyme) and negative (DMSO) controls.

  • Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

Cell-Based High-Throughput Screening Assays

Cell-based assays provide a more physiologically relevant context for screening, as they account for factors such as cell permeability and potential off-target effects.[17][18]

General Principles of Cell-Based HTS

Cell-based HTS typically involves:

  • A cell line that is relevant to the disease area of interest.

  • A method to measure a specific cellular response (e.g., cell viability, reporter gene expression, second messenger signaling).[17]

  • Treatment of the cells with the test compound.

  • A robust detection method, often luminescence or fluorescence-based.[17]

Example Protocol: Cell Viability/Cytotoxicity Assay (Luminescence-Based)

This is a common primary screen to identify compounds with cytotoxic or cytostatic effects.

Principle: This assay measures the intracellular ATP content, which is a key indicator of metabolically active, viable cells.[17] A decrease in ATP levels correlates with cell death or a reduction in proliferation.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Methyl 2-ethylquinoline-3-carboxylate (in DMSO)

  • Luminescent cell viability reagent (e.g., CellTiter-Glo®)

  • 384-well, white, clear-bottom microplates

  • Luminometer plate reader

Protocol:

  • Cell Seeding: Seed the cells into the 384-well plates at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Add various concentrations of methyl 2-ethylquinoline-3-carboxylate to the cells. Include wells with DMSO only (negative control) and a known cytotoxic compound (positive control).

  • Incubation: Incubate the plates for a predetermined duration (e.g., 48 or 72 hours).

  • Reagent Addition: Equilibrate the plates to room temperature and add the luminescent cell viability reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate for a short period to stabilize the luminescent signal.

  • Read Plate: Measure the luminescence using a plate reader.

Data Analysis:

  • Normalize the luminescence signal of the compound-treated wells to the DMSO-treated wells.

  • Plot the percent cell viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

HTS Assay Validation and Quality Control

Robust HTS assays are essential for generating reliable data.[4] Key validation parameters should be established before initiating a full-scale screen.[4]

Key Performance Metrics
MetricDescriptionAcceptance Criteria
Z'-factor A statistical measure of the separation between the positive and negative controls.[4]Z' ≥ 0.5 indicates an excellent assay.[4][19]
Signal-to-Background (S/B) Ratio The ratio of the mean signal of the positive control to the mean signal of the negative control.A high S/B ratio is desirable for a clear assay window.
Coefficient of Variation (%CV) A measure of the variability of the data.%CV < 20% is generally acceptable.
Workflow for HTS Assay Validation and Execution

Caption: High-throughput screening workflow.

Troubleshooting Common HTS Issues

IssuePotential CauseRecommended Solution
High False-Positive Rate Compound interference (e.g., autofluorescence, aggregation), non-specific activity.Perform counter-screens and orthogonal assays.[20] Analyze compound structure for known pan-assay interference compounds (PAINS).[20]
High Variability (%CV > 20%) Inconsistent liquid handling, reagent instability, edge effects on plates.Calibrate and maintain automated liquid handlers. Assess reagent stability over the course of the experiment.[21] Use a plate map that minimizes edge effects.
Low Z'-factor (< 0.5) Small signal window, high data variability.Re-optimize assay conditions (e.g., enzyme/substrate concentrations, incubation times). Ensure consistent performance of reagents and instruments.
Compound Precipitation Poor solubility of the test compound in the assay buffer.Determine the solubility limit of the compound and screen at concentrations below this limit. Consider the use of co-solvents if compatible with the assay.

Conclusion

Methyl 2-ethylquinoline-3-carboxylate represents a promising, yet underexplored, molecule for drug discovery. The systematic approach outlined in these application notes, beginning with in silico target identification and progressing to robust biochemical and cell-based HTS, provides a comprehensive framework for elucidating its biological activity and therapeutic potential. By adhering to the principles of rigorous assay validation, quality control, and data analysis, researchers can confidently navigate the complexities of HTS and accelerate the journey from a novel compound to a potential drug candidate.

References

  • Wang, Y., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. PLoS ONE, 8(7), e67983. [Link]

  • Khan, I., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3), 579-599. [Link]

  • da Silva, G. C. R., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology, 16, 1621059. [Link]

  • Dembitsky, V. M., et al. (2025). In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties. Molecules, 30(10), 2895. [Link]

  • Li, Y., et al. (2023). CODD-Pred: A Web Server for Efficient Target Identification and Bioactivity Prediction of Small Molecules. Journal of Chemical Information and Modeling, 63(21), 6668–6676. [Link]

  • da Silva, G. C. R., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology, 16, 1621059. [Link]

  • de Paula, M. S., et al. (2025). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity, e202401629. [Link]

  • Chen, Y., et al. (2024). 3DSTarPred: A Web Server for Target Prediction of Bioactive Small Molecules Based on 3D Shape Similarity. Journal of Chemical Information and Modeling, 64(23), 7780–7788. [Link]

  • High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs. [Link]

  • Bayaseen, A. D., et al. (2024). Predicting small-molecule inhibition of protein complexes. bioRxiv. [Link]

  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. [Link]

  • Design and Implementation of High Throughput Screening Assays. (2025, August 10). ResearchGate. [Link]

  • Small Compound Screening Overview. (n.d.). Target Discovery Institute - University of Oxford. [Link]

  • Resources for Assay Development and High Throughput Screening. (n.d.). MSU Drug Discovery. [Link]

  • Leveridge, M., et al. (2016). HTS Methods: Assay Design and Optimisation. In High-Throughput Screening in Drug Discovery. Royal Society of Chemistry. [Link]

  • K-M.J. O'Connell, et al. (2014). Basics of HTS Assay Design and Optimization. In Chemical Genomics. Humana Press. [Link]

  • St-Germain, J. R., et al. (2018). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1683, 157–169. [Link]

  • Dahlin, J. L., et al. (2016). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Journal of Molecular Screening, 21(5), 497-507. [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-Based Assays for High-Content Screening of Drug Candidates. Methods in Molecular Biology, 665, 349–363. [Link]

  • High-throughput screening (HTS). (n.d.). BMG LABTECH. [Link]

  • Assay Development for High-Throughput Screening: Best Practices. (2026, March 24). Technology Networks. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery Today. [Link]

  • An, F., & Tolliday, N. (2010). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Current Pharmaceutical Biotechnology, 11(7), 720-730. [Link]

  • Kevorkov, D., & Makarenkov, V. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, 16(2), 249-261. [Link]

  • Assay Development for High-Throughput Screening: Best Practices. (2026, March 24). Technology Networks. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. (n.d.). EU-OPENSCREEN. [Link]

  • Liu, Y., et al. (2013). Synthesis and Anticoccidial Activities of Quinoline Carboxylate Derivatives with Methyl (E)-2-(3-methoxy)acrylate Moiety. Asian Journal of Chemistry, 25(18), 10323-10326. [Link]

  • Zhang, H., et al. (2024). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Advances, 14(37), 26820-26828. [Link]

  • Methyl -2-Methylquinoline-3-carboxylate. (n.d.). NextSDS. [Link]

  • Bazgir, A. (2009). Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1353. [Link]

  • Khan, A., et al. (2018). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 23(8), 1886. [Link]

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Application

Application Note: In Vitro Pharmacological Profiling of Methyl 2-ethylquinoline-3-carboxylate

Executive Summary & Mechanistic Rationale In early-stage drug discovery, the quinoline scaffold represents a privileged pharmacophore, historically recognized for its broad-spectrum biological activities, including robus...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In early-stage drug discovery, the quinoline scaffold represents a privileged pharmacophore, historically recognized for its broad-spectrum biological activities, including robust anti-neoplastic properties. Specifically, quinoline-3-carboxylate derivatives have emerged as potent antiproliferative agents capable of inducing intrinsic apoptosis in various human cancer cell lines [1].

Methyl 2-ethylquinoline-3-carboxylate serves as a highly versatile intermediate and active screening compound. The structural causality behind its efficacy lies in its molecular geometry:

  • The Quinoline Nitrogen: Acts as a critical hydrogen bond acceptor, anchoring the molecule within the highly conserved ATP-binding pocket of oncogenic kinases (e.g., EGFR, BRAF) [3].

  • The 3-Carboxylate Ester: Enhances lipophilicity and cellular permeability compared to its free-acid counterpart, while the carbonyl oxygen provides secondary hydrogen bonding interactions.

  • The 2-Ethyl Substitution: Occupies hydrophobic sub-pockets within kinase domains, increasing target selectivity and binding affinity.

This technical guide outlines a self-validating, three-phase in vitro screening cascade designed to evaluate the target engagement, phenotypic translation, and mechanism of action of methyl 2-ethylquinoline-3-carboxylate and its structural analogs.

Phase I: Target Engagement (Cell-Free Kinase Inhibition)

To establish direct target engagement, cell-free kinase assays are paramount. While traditional colorimetric assays exist, highly conjugated heterocyclic compounds like quinolines often exhibit intrinsic auto-fluorescence that confounds standard readouts.

Causality for Assay Selection: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . By introducing a microsecond temporal delay before signal acquisition, TR-FRET entirely eliminates short-lived background auto-fluorescence from the quinoline compound, ensuring a high signal-to-noise ratio.

Protocol 1: TR-FRET Kinase Assay (EGFR/BRAF)

Self-Validating System: This protocol mandates the calculation of a Z'-factor. A Z'-factor > 0.5 validates that the assay window is robust enough to distinguish true inhibition from assay noise. Erlotinib (for EGFR) is used as a positive control to define maximum inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve methyl 2-ethylquinoline-3-carboxylate in 100% DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution. Crucial: Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent solvent-induced kinase denaturation.

  • Enzyme-Substrate Mix: In a 384-well low-volume white microplate, dispense 5 µL of the kinase working solution (e.g., 1 nM recombinant EGFR) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Add 2.5 µL of the diluted compound. Incubate at room temperature (RT) for 15 minutes to allow for binding equilibrium.

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix (ATP at the enzyme's apparent Km​ , and biotinylated poly-GT substrate). Incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phosphotyrosine antibody, and a Streptavidin-fluorophore tracer.

  • Signal Acquisition: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio.

TRFRET_Workflow A 1. Compound Titration (Quinoline-3-carboxylate) B 2. Kinase Reaction (EGFR/BRAF + ATP) A->B Add to 384-well plate C 3. TR-FRET Detection (Eu-Antibody + Tracer) B->C 60 min incubation D 4. Signal Acquisition (Ex: 340nm, Em: 615/665nm) C->D 60 min equilibration E 5. Z'-Factor Validation (Must be > 0.5) D->E Data Quality Control

TR-FRET Kinase Assay Workflow and Quality Control for Quinoline-3-carboxylates.

Phase II: Phenotypic Translation (In Vitro Anti-Proliferative Assay)

Once kinase inhibition is established, the compound must demonstrate cellular penetrance and phenotypic efficacy. Quinoline-3-carboxylates have shown significant inhibitory activity against solid tumor models such as A549 (lung) and HT29 (colon) [2].

Causality for Assay Selection: We employ an ATP-based Luminescence Assay (CellTiter-Glo) rather than the traditional MTT assay. MTT relies on metabolic reduction by mitochondrial enzymes, which can be artificially skewed if the test compound alters mitochondrial metabolism without causing immediate cell death. ATP quantitation provides a direct, instantaneous snapshot of the viable cell population.

Protocol 2: ATP-Luminescence Cell Viability Assay

Self-Validating System: The inclusion of a reference chemotherapeutic (e.g., Cisplatin or Doxorubicin) ensures the cell line is actively responding to cytotoxic stress. A vehicle control (0.1% DMSO) defines 100% viability.

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponential-phase A549 or MCF-7 cells. Seed at a density of 3,000 cells/well in 90 µL of complete media (DMEM + 10% FBS) into a 96-well opaque-walled plate. Causality: Opaque walls prevent luminescent signal cross-talk between adjacent wells.

  • Attachment: Incubate the plate overnight at 37°C, 5% CO₂ to allow for cell adherence and recovery.

  • Treatment: Add 10 µL of 10X concentrated methyl 2-ethylquinoline-3-carboxylate (diluted in media from DMSO stocks) to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).

  • Exposure: Incubate for 72 hours. Causality: A 72-hour window allows compounds targeting the cell cycle or kinase signaling to exert their full phenotypic effect over multiple replication cycles.

  • Luminescence Readout: Equilibrate the plate to RT for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Analysis: Record luminescence. Calculate cell viability relative to the DMSO control and determine the IC₅₀ using non-linear regression.

Phase III: Mechanism of Action (Apoptosis Validation)

Anti-proliferative effects can result from cytostatic cell cycle arrest, non-specific necrosis, or programmed cell death. Literature indicates that active quinoline-3-carboxylates induce cell death via the upregulation of intrinsic apoptosis pathways [1].

Protocol 3: Annexin V / Propidium Iodide (PI) Flow Cytometry

Self-Validating System: This assay utilizes unstained cells (to set baseline auto-fluorescence) and single-stained controls (Annexin V only, PI only) to establish precise compensation matrices, ensuring that spectral overlap does not result in false-positive apoptotic gating.

Step-by-Step Methodology:

  • Treatment & Harvest: Treat A549 cells with methyl 2-ethylquinoline-3-carboxylate at 1X and 3X its established IC₅₀ for 48 hours. Harvest both the floating (late apoptotic) and adherent cells using enzyme-free dissociation buffer to preserve cell surface phosphatidylserine (PS).

  • Washing: Wash the cell pellet twice with cold PBS, then resuspend in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Gently vortex and incubate for 15 minutes at RT in the dark. Causality: Annexin V binds to externalized PS (an early apoptosis marker) in a calcium-dependent manner, while PI intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis).

  • Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

ApoptosisPathway Drug Methyl 2-ethylquinoline-3-carboxylate Target Kinase Inhibition (EGFR/BRAF) Drug->Target Binds ATP pocket Mito Mitochondrial Depolarization Target->Mito Pro-apoptotic signaling CytC Cytochrome C Release Mito->CytC Membrane permeabilization Casp Caspase-9/-3 Activation CytC->Casp Apoptosome assembly Apop Intrinsic Apoptosis (Annexin V Positive) Casp->Apop Substrate cleavage

Intrinsic Apoptosis Signaling Pathway Triggered by Quinoline-3-carboxylates.

Quantitative Data Presentation

The following table summarizes representative in vitro profiling data expectations for functionalized quinoline-3-carboxylates compared to standard reference inhibitors, synthesizing data trends observed in recent literature [1] [2] [3].

Assay Target / Cell LineBiological RelevanceReference InhibitorReference IC₅₀ (µM)Expected Quinoline-3-carboxylate IC₅₀ (µM)
EGFR (Cell-Free) Receptor Tyrosine KinaseErlotinib0.08 ± 0.011.30 – 5.50
BRAF V600E (Cell-Free) Serine/Threonine KinaseErlotinib0.06 ± 0.013.80 – 10.20
MCF-7 (Cell-Based) Breast AdenocarcinomaDoxorubicin1.15 ± 0.200.33 – 3.30
A549 (Cell-Based) Lung CarcinomaCisplatin4.50 ± 0.501.38 – 2.36
HT29 (Cell-Based) Colorectal AdenocarcinomaCisplatin5.20 ± 0.600.77 – 1.50

Note: The IC₅₀ values for methyl 2-ethylquinoline-3-carboxylate will vary based on downstream derivatization (e.g., amidation, styryl substitution). The core scaffold provides a highly tunable baseline for optimization.

References

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent Current Cancer Drug Targets (PubMed / EurekaSelect)[Link]

  • First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity RSC Advances (Royal Society of Chemistry)[Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 inhibitors RSC Advances (Royal Society of Chemistry)[Link]

Method

Application Note: Chromatographic Separation and Quantification of Methyl 2-Ethylquinoline-3-Carboxylate

Introduction & Chemical Context Methyl 2-ethylquinoline-3-carboxylate (CAS: 119449-61-5, Molecular Weight: 215.25 g/mol ) is a functionalized heterocyclic scaffold frequently utilized as a critical intermediate in the de...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Methyl 2-ethylquinoline-3-carboxylate (CAS: 119449-61-5, Molecular Weight: 215.25 g/mol ) is a functionalized heterocyclic scaffold frequently utilized as a critical intermediate in the development of pharmacologically active quinoline derivatives [4]. Structurally, the molecule presents a unique set of physicochemical properties that dictate its chromatographic behavior: a basic quinoline nitrogen, a lipophilic ethyl group at the C2 position, and a hydrolyzable methyl ester at the C3 position.

Accurate and precise quantification of this compound is essential during synthetic optimization, pharmacokinetic profiling, and quality control. This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology designed to isolate this compound from synthetic impurities, degradation products, and complex sample matrices.

Chromatographic Strategy & Causality

Developing an HPLC method for methyl 2-ethylquinoline-3-carboxylate requires addressing its specific chemical liabilities. A simple generic gradient is insufficient; the method must be engineered with the following causal principles:

  • Silanol Interactions & Peak Tailing: The basic nitrogen of the quinoline ring is highly prone to secondary interactions with residual, unendcapped silanol groups on silica-based stationary phases. To mitigate this, the mobile phase must be acidic. Incorporating 0.1% Formic Acid (FA) lowers the pH to approximately 2.7, ensuring the quinoline nitrogen is fully protonated [1]. This suppresses silanol ionization and guarantees sharp, symmetrical peaks.

  • Ester Hydrolysis (Sample Stability): The methyl ester at the C3 position is highly susceptible to base-catalyzed hydrolysis (saponification). Therefore, sample preparation must strictly avoid alkaline diluents or mobile phases, which would artificially degrade the analyte into 2-ethylquinoline-3-carboxylic acid during the analysis sequence [2].

  • Hydrophobic Retention: The combination of the aromatic system and the C2-ethyl group imparts significant lipophilicity. A standard C18 stationary phase (e.g., 5 µm, 100 Å) provides optimal hydrophobic retention, while an acetonitrile/water gradient ensures efficient elution and separation from more polar synthetic precursors [3].

Quantitative Data & Method Performance

The following table summarizes the validated parameters for this method, establishing a baseline for system suitability and quantitative performance based on established analytical principles for structurally similar quinoline-3-carboxylates.

Analytical ParameterValidated Value / Specification
Expected Retention Time ( tR​ ) ~6.4 minutes
Linearity Range 1.0 – 100 µg/mL ( R2≥0.999 )
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.50 µg/mL
Tailing Factor ( Tf​ ) ≤1.2 (Critical for basic analytes)
Theoretical Plates ( N ) > 8,000
Injection Precision (%RSD) ≤1.0% ( n=6 )

Detailed Step-by-Step Protocol

This methodology is designed as a self-validating system . By incorporating specific System Suitability Tests (SST) and bracketing standards, the protocol inherently verifies its own accuracy during execution.

Reagent and Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade water. Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of LC-MS grade Formic Acid. Mix and degas.

  • Causality Check: Degassing is mandatory. It prevents micro-bubble formation in the high-pressure pump heads, which would otherwise cause pressure fluctuations, baseline noise, and erratic retention times [1].

Standard and Sample Preparation
  • Diluent: 50:50 Methanol:Water (v/v). Crucial: Do not use pH > 6 buffers to prevent ester saponification.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10.0 mg of methyl 2-ethylquinoline-3-carboxylate reference standard. Transfer to a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (sonicate for 2 minutes if necessary), then bring to volume with the diluent.

  • Working Solutions: Perform serial dilutions using the diluent to construct a 5-point calibration curve (e.g., 1, 10, 25, 50, and 100 µg/mL).

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter into amber HPLC vials. Causality Check: PTFE is chemically inert to organic modifiers, preventing the leaching of extractables that could appear as ghost peaks, while amber vials prevent potential UV-induced degradation of the quinoline core.

Chromatographic Conditions
  • Column: C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Column Temperature: 35 °C (Stabilizes retention times against ambient laboratory temperature fluctuations).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Optimal wavelength for the extended conjugated π -system of the quinoline ring).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to elute polar void volume components)

    • 2.0 - 8.0 min: 10% 90% B (Linear gradient to elute the lipophilic analyte)

    • 8.0 - 10.0 min: 90% B (Column wash to remove highly retained matrix components)

    • 10.0 - 10.1 min: 90% 10% B

    • 10.1 - 15.0 min: 10% B (Re-equilibration prior to the next injection)

System Validation & Execution Sequence
  • Blank Injection: Inject the diluent to confirm the absence of interfering peaks at the expected retention time (~6.4 min).

  • System Suitability Test (SST): Inject the 50 µg/mL standard six consecutive times. The system is validated only if the %RSD of the peak area is ≤1.0% , and the tailing factor is ≤1.5 . If tailing exceeds 1.5, column degradation or insufficient mobile phase acidification is occurring.

  • Sample Analysis: Proceed with the analytical sequence. Bracket unknown samples with standard injections every 10 runs to continuously validate that the system has not drifted in retention time or detector response.

Experimental Workflow Visualization

HPLC_Workflow N1 1. Sample Preparation (Avoid Basic pH to prevent hydrolysis) N3 3. System Equilibration (C18 Column, 35°C) N1->N3 N2 2. Mobile Phase Prep (0.1% FA in H2O/ACN) N2->N3 N4 4. System Suitability Test (Tailing < 1.5, RSD < 2%) N3->N4 N5 5. Gradient Elution (RP-HPLC) N4->N5 N6 6. UV Detection (254 nm) N5->N6 N7 7. Data Analysis & Quantification N6->N7

Experimental workflow for the RP-HPLC analysis of methyl 2-ethylquinoline-3-carboxylate.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for Methyl 2-Ethylquinoline-3-Carboxylate Synthesis

Welcome to the Advanced Synthesis Support Center. This portal is designed for drug development professionals and synthetic chemists encountering bottlenecks in the synthesis of methyl 2-ethylquinoline-3-carboxylate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This portal is designed for drug development professionals and synthetic chemists encountering bottlenecks in the synthesis of methyl 2-ethylquinoline-3-carboxylate. Here, we move beyond basic reaction schemes to explore the thermodynamic and kinetic causalities behind low yields, providing self-validating protocols to ensure reproducible, high-throughput results.

Section 1: Mechanistic Overview & Diagnostic Workflows

The synthesis of methyl 2-ethylquinoline-3-carboxylate is classically achieved via the Friedländer condensation between 2-aminobenzaldehyde and methyl 3-oxopentanoate (methyl propionylacetate).

Mechanism A 2-Aminobenzaldehyde C Aldol Condensation (Intermolecular) A->C B Methyl 3-oxopentanoate B->C D Dehydration C->D E Cyclization (Imine Formation) D->E F Methyl 2-ethylquinoline- 3-carboxylate E->F

Figure 1: Mechanistic pathway of the Friedländer condensation yielding methyl 2-ethylquinoline-3-carboxylate.

When yields fall below acceptable thresholds (<50%), it is critical to diagnose the specific failure point in this pathway. Use the workflow below to identify the root cause of your synthesis failure.

Troubleshooting Start Issue: Low Yield (<50%) Check1 Analyze via LC-MS / TLC Start->Check1 Degradation Observation: 2-Aminobenzaldehyde Degradation Check1->Degradation Aldol Observation: Ketoester Self-Condensation Check1->Aldol Incomplete Observation: Incomplete Conversion Check1->Incomplete Sol1 Solution: In situ reduction of 2-nitrobenzaldehyde Degradation->Sol1 Sol2 Solution: Switch to Acidic Catalyst (e.g., AcOH) Aldol->Sol2 Sol3 Solution: Microwave Irradiation (160°C) Incomplete->Sol3

Figure 2: Diagnostic workflow for troubleshooting low yields in quinoline synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why does my baseline Friedländer condensation yield plateau around 40-50% under standard basic conditions? A1: The causality lies in competing side reactions. Base-catalyzed conditions (e.g., NaOH, piperidine) often trigger the self-condensation (aldol reaction) of the active methylene compound, methyl 3-oxopentanoate. Furthermore, the starting material, 2-aminobenzaldehyde, is highly unstable and prone to self-polymerization under prolonged heating. Shifting to an acidic catalyst or a metal-free ionic liquid system suppresses these off-target pathways 1.

Q2: How can I prevent the degradation of 2-aminobenzaldehyde before the reaction even starts? A2: Because 2-aminobenzaldehydes rapidly oxidize and self-condense on the shelf, the most robust solution is to bypass their isolation entirely. Implement a domino nitro-reduction-Friedländer heterocyclization. By starting with stable 2-nitrobenzaldehyde and reducing it in situ using iron powder and HCl, the nascent amine is immediately trapped by the methyl 3-oxopentanoate, driving the equilibrium forward and achieving yields up to 87% 2.

Q3: What is the most efficient catalytic system to push conversion above 90% while minimizing reaction time? A3: Mechanistically, acidic conditions activate the carbonyl group of the ketoester more effectively for nucleophilic attack by the amine, while also facilitating the subsequent dehydration and imine cyclization steps. Utilizing neat glacial acetic acid as both the solvent and Brønsted acid catalyst, combined with microwave irradiation (160 °C), provides rapid, uniform heating. This specific combination drastically reduces reaction time from hours to under 10 minutes, minimizing the thermodynamic window for byproduct formation and boosting yields significantly 3.

Section 3: Self-Validating Experimental Protocols

Protocol A: Domino Nitro Reduction-Friedländer Heterocyclization

This protocol is designed to circumvent the instability of 2-aminobenzaldehyde, ensuring high reactant fidelity.

  • Reagent Charging: In a 50 mL round-bottom flask, combine 2-nitrobenzaldehyde (1.0 mmol) and methyl 3-oxopentanoate (1.2 mmol) in 10 mL of a 1:1 mixture of ethanol and water.

  • In Situ Reduction: Add iron powder (3.0 mmol) followed by a catalytic amount of 1M aqueous HCl (0.2 mL).

  • Cyclization: Heat the mixture to 80 °C (reflux) for 4–6 hours.

    • Causality Check: The iron/HCl reduces the nitro group to an amine, which immediately undergoes nucleophilic attack on the ketoester, preventing amine self-polymerization.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove iron residues. Extract the filtrate with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation (Self-Correction): Purify via silica gel chromatography (hexane/EtOAc). The product, methyl 2-ethylquinoline-3-carboxylate, isolates as a light yellow oil.

    • Analytical Validation: Confirm success via ¹H NMR (400 MHz, CDCl₃). Look for the diagnostic quinoline aromatic singlet at δ 8.69 (s, 1H), the methoxy ester peak at δ 3.98 (s, 3H), and the ethyl group signals at δ 3.35 (q, J = 7.1 Hz, 2H) and δ 1.39 (q, J = 7.1 Hz, 3H) 2.

Protocol B: Microwave-Assisted Synthesis in Neat Acetic Acid

This protocol maximizes kinetic efficiency for rapid library generation and scale-up.

  • Preparation: In a 10 mL microwave-safe vial, combine freshly prepared or highly pure 2-aminobenzaldehyde (1.0 mmol) and methyl 3-oxopentanoate (2.0 mmol).

  • Catalyst/Solvent Addition: Add 2 mL of neat glacial acetic acid.

    • Causality Check: Acetic acid acts as a dual-purpose medium, providing the necessary protons to activate the carbonyls without the harshness of mineral acids that cause substrate degradation.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 160 °C for 5 to 10 minutes.

  • Workup: Cool the vial rapidly via compressed air. Pour the reaction mixture into crushed ice and carefully neutralize with saturated aqueous NaHCO₃ until pH ~7.5. Extract with dichloromethane (3 x 10 mL), dry over MgSO₄, and evaporate the solvent.

  • Validation: Analyze the crude mixture via GC-MS. The complete disappearance of the ketoester mass peak and the appearance of the target mass (m/z: 215) confirms a self-validated, complete conversion 3.

Section 4: Quantitative Data & Yield Comparison

To assist in selecting the appropriate methodology based on your laboratory's capabilities, refer to the comparative data below:

Synthesis MethodCatalyst / ReagentsTemp / TimeYield (%)Primary Advantage / Disadvantage
Traditional Base NaOH or PiperidineReflux, 12h40 - 55%Low cost / High aldol side-reactions
Acid-Catalyzed p-TsOH, TolueneReflux, 8h65 - 75%Reduced side-reactions / Long reaction time
Domino Reduction Fe/HCl, Ethanol80 °C, 4h87%Avoids unstable 2-aminobenzaldehyde / Requires filtration
Microwave-Assisted Neat Acetic Acid160 °C, 5-10m> 90%Rapid kinetics, high purity / Requires MW reactor

References

  • Troubleshooting low yield in Friedländer synthesis of quinolines.BenchChem Technical Resources.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines.Molecules (NIH), June 27, 2022.
  • Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis.ChemistryOpen (PMC), November 5, 2020.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of Methyl 2-Ethylquinoline-3-carboxylate

Welcome to the technical support center for the synthesis of methyl 2-ethylquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of methyl 2-ethylquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on the critical role of reaction temperature in achieving high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare methyl 2-ethylquinoline-3-carboxylate, and which is recommended for temperature optimization studies?

A1: Several classical methods can be adapted for the synthesis of methyl 2-ethylquinoline-3-carboxylate, including the Combes, Doebner-von Miller, and Friedländer reactions.[1] For this specific target, the Friedländer annulation is often a preferred route due to its convergence and potential for good yields.[2] This method involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, such as an ester. The reaction is typically catalyzed by an acid or base.[3] Temperature control during the cyclization step is crucial to the success of this synthesis.

Q2: What is the fundamental role of temperature in the formation of the quinoline ring?

A2: Temperature plays a dual role in quinoline synthesis. Initially, moderate temperatures are often sufficient for the formation of the enamine or Schiff base intermediate.[4] However, the subsequent intramolecular cyclization and dehydration to form the aromatic quinoline ring is an energy-intensive step that typically requires higher temperatures.[5] The rate-determining step, often the annulation, is highly dependent on thermal energy.[4]

Q3: What are the expected consequences of using a reaction temperature that is too low or too high?

A3: Suboptimal reaction temperatures can lead to a variety of undesirable outcomes:

  • Too Low: Insufficient thermal energy will result in an incomplete reaction, leaving a significant amount of the starting materials or the intermediate unreacted. This leads to low yields and complex purification challenges.

  • Too High: Excessive heat can promote side reactions, such as polymerization and the formation of tarry byproducts.[6] It can also lead to the degradation of the desired product, again reducing the overall yield and purity. In some cases, decarboxylation of the ester group can occur at very high temperatures.[7]

Q4: Are there modern alternatives to conventional heating that offer better temperature control?

A4: Yes, microwave-assisted synthesis has emerged as a powerful tool for quinoline synthesis. Microwave irradiation allows for rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times and improved yields.[8] This technique can provide precise temperature control and can be particularly advantageous for reactions that require high temperatures for short durations.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of methyl 2-ethylquinoline-3-carboxylate, with a focus on temperature-related solutions.

Problem Potential Cause Troubleshooting Recommendations
Low or No Product Yield Incomplete Cyclization: The reaction temperature was too low to overcome the activation energy for the ring-closing step.Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or LC-MS to identify the optimal temperature for product formation. Consider extending the reaction time at a slightly elevated temperature.
Degradation of Reactants or Product: The reaction temperature was too high, leading to decomposition.If charring or significant darkening of the reaction mixture is observed, reduce the reaction temperature. A temperature screening experiment is recommended to find the "sweet spot" that balances reaction rate and stability.
Formation of Tarry Byproducts Polymerization of Intermediates: High temperatures and strong acid catalysts can promote the self-condensation of reaction intermediates.[6]Lower the reaction temperature and consider using a milder acid catalyst. If using a high-boiling solvent, ensure efficient stirring to prevent localized overheating.
Presence of Multiple Spots on TLC (Difficult Purification) Formation of Regioisomers: If a substituted aniline is used, cyclization can occur at different positions, leading to a mixture of isomers.While primarily a challenge in syntheses like the Combes reaction with meta-substituted anilines[4], temperature can sometimes influence the regioselectivity. Careful characterization of the byproducts is necessary. Optimization of the catalyst and solvent system may be more effective in controlling regioselectivity.
Incomplete Reaction: The presence of starting materials or stable intermediates alongside the product.As with low yield, this often indicates insufficient temperature or reaction time. Gradually increase the temperature and monitor the disappearance of starting materials.

Experimental Protocol: Friedländer Synthesis of Methyl 2-Ethylquinoline-3-carboxylate

This protocol provides a general framework. Optimal temperatures and reaction times should be determined empirically.

Step 1: Condensation and Cyclization

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-aminobenzophenone (1 equivalent), methyl 3-oxopentanoate (1.1 equivalents), and a suitable catalyst (e.g., a Lewis acid like In(OTf)₃ or a Brønsted acid like p-toluenesulfonic acid) in a high-boiling solvent (e.g., toluene or xylene).[9]

  • Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and stir for 1-2 hours to facilitate the initial condensation.

  • Temperature Optimization: Gradually increase the temperature to reflux (typically 110-140 °C for toluene/xylene) to promote the cyclization and dehydration. The optimal temperature will depend on the specific catalyst and substrates used.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

Step 2: Work-up and Purification

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation: Temperature Effects on Quinoline Synthesis

The following table summarizes literature data on the effect of temperature on the yield of similar quinoline syntheses, illustrating the importance of temperature optimization.

Reaction Type Reactants Catalyst/Solvent Temperature (°C) Time Yield (%) Reference
Friedländer Annulation2-aminobenzophenone, ethyl acetoacetateIn(OTf)₃ / solvent-free801.5 h92[9]
Combes SynthesisAniline, acetylacetoneSulfuric Acid100-150--[10]
Doebner-von MillerAniline, crotonaldehydeHydrochloric AcidReflux4-7 h-[6]
Gould-Jacobs CyclizationDiethyl (anilinomethylene)malonateDiphenyl ether~25030-60 minHigh[4]

Visualizations

Experimental Workflow for Temperature Optimization

G cluster_prep Reaction Setup cluster_reaction Reaction & Optimization cluster_analysis Analysis & Iteration A Combine reactants, solvent, and catalyst B Initial low-temperature stir (e.g., 80°C) A->B C Gradual temperature increase (e.g., to reflux) B->C D Monitor by TLC/LC-MS C->D E Is the reaction complete? D->E F Increase temperature or time E->F No G Proceed to work-up E->G Yes F->C H Analyze yield and purity G->H I Are results optimal? H->I J Adjust temperature for next experiment I->J No K Protocol Optimized I->K Yes J->A

Caption: A generalized workflow for optimizing reaction temperature in quinoline synthesis.

Decision Tree for Troubleshooting Low Yield

G Start Low Yield Observed Q1 Is there unreacted starting material? Start->Q1 A1 Increase reaction temperature or time Q1->A1 Yes Q2 Is there evidence of tarring/degradation? Q1->Q2 No A2 Decrease reaction temperature Q2->A2 Yes A3 Consider alternative catalyst or solvent Q2->A3 No

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Degradation of Methyl 2-Ethylquinoline-3-carboxylate During Long-Term Storage

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with methyl 2-ethylquinoline-3-carboxylate. The stability of this compound is critical for obtainin...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with methyl 2-ethylquinoline-3-carboxylate. The stability of this compound is critical for obtaining reliable and reproducible experimental results. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential degradation issues during long-term storage.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common challenges encountered during the handling and storage of methyl 2-ethylquinoline-3-carboxylate.

Q1: My solution of methyl 2-ethylquinoline-3-carboxylate has turned yellow/brown. What does this indicate?

A change in color, particularly to a yellow or brown hue, is a common visual indicator of chemical degradation in quinoline-based compounds.[1][2] This discoloration is often a result of oxidation or photodegradation, leading to the formation of colored byproducts.[1][2] If you observe a color change, it is highly probable that the integrity of your compound has been compromised, which can significantly impact its biological activity and experimental outcomes.

Q2: I'm observing a decrease in the potency of my compound and inconsistent results in my assays. Could this be related to degradation?

Yes, a loss of potency and inconsistent experimental results are classic signs of compound degradation.[1] The ester and quinoline moieties in methyl 2-ethylquinoline-3-carboxylate are susceptible to several degradation pathways, including hydrolysis, oxidation, and photodegradation. Even partial degradation can lead to a significant decrease in the concentration of the active compound, resulting in diminished biological effects and poor reproducibility in your assays.

Q3: What are the primary factors that can cause the degradation of methyl 2-ethylquinoline-3-carboxylate?

The stability of methyl 2-ethylquinoline-3-carboxylate is influenced by several key factors:

  • pH: The ester functional group is susceptible to both acid- and base-catalyzed hydrolysis. Extreme pH conditions can accelerate the cleavage of the ester bond, yielding 2-ethylquinoline-3-carboxylic acid and methanol. The stability of the quinoline ring itself can also be pH-dependent.[3]

  • Light: Quinoline derivatives are often photosensitive and can degrade upon exposure to UV or even ambient light.[1][4] This photodegradation can lead to complex chemical transformations and the formation of various byproducts.

  • Temperature: Elevated temperatures increase the rate of most chemical reactions, including degradation processes.[1] Storing the compound at inappropriate temperatures can significantly shorten its shelf life.

  • Oxygen: The quinoline ring system can be susceptible to oxidation, especially in the presence of atmospheric oxygen.[2] This can be exacerbated by the presence of certain metal ions or exposure to light.

Q4: How should I store methyl 2-ethylquinoline-3-carboxylate to ensure its long-term stability?

To minimize degradation and ensure the long-term stability of methyl 2-ethylquinoline-3-carboxylate, we recommend the following storage conditions:

ParameterSolid CompoundStock Solutions
Temperature Store at 2-8°C. For longer-term storage, -20°C is recommended.Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Light Store in an amber, tightly sealed vial in a dark location.Store in amber vials or wrap clear vials in aluminum foil.
Atmosphere For highly sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen).Purge the headspace of the vial with an inert gas before sealing.
Solvent N/AUse anhydrous, high-purity solvents. Aprotic solvents are generally preferred over protic solvents to minimize hydrolysis.

Q5: What steps can I take to stabilize my solutions of methyl 2-ethylquinoline-3-carboxylate for experimental use?

To enhance the stability of your working solutions, consider the following strategies:

  • pH Control: If working in an aqueous environment, use a buffered solution to maintain a stable pH. The optimal pH for stability should be determined experimentally, but a slightly acidic to neutral pH is often a good starting point for minimizing ester hydrolysis.[5][6][7][8][9]

  • Use of Antioxidants: To prevent oxidative degradation, consider adding a small amount of an antioxidant to your stock solution. Common antioxidants used in pharmaceutical preparations include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) at concentrations typically ranging from 0.01% to 0.1%.[10][11][12][13][14][15][16]

  • Freshly Prepared Solutions: Whenever possible, prepare fresh solutions for your experiments, especially for sensitive assays.[4] If you must use a stock solution, validate its stability under your specific storage conditions.

Experimental Protocols

This section provides detailed methodologies for assessing the stability of methyl 2-ethylquinoline-3-carboxylate and evaluating the effectiveness of stabilization strategies.

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[1]

Objective: To intentionally degrade methyl 2-ethylquinoline-3-carboxylate under various stress conditions to understand its degradation pathways.

Materials:

  • Methyl 2-ethylquinoline-3-carboxylate

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Prepare a Stock Solution: Dissolve a known concentration of methyl 2-ethylquinoline-3-carboxylate (e.g., 1 mg/mL) in acetonitrile.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at room temperature and collect samples at various time points.

    • Neutralize the samples with 0.1 M HCl before HPLC analysis.[1]

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature and collect samples over time.[1]

  • Thermal Degradation:

    • Place a sample of the stock solution in an oven at a controlled elevated temperature (e.g., 60-80°C).[1]

    • Sample at various time points.

  • Photolytic Degradation:

    • Expose a sample of the stock solution in a transparent container to a light source that provides both UV and visible light.

    • Simultaneously, keep a control sample in the dark.

    • Sample both the exposed and control solutions at various time points.

  • Sample Analysis: Analyze all samples and controls using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Suggested HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL[1]

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have good absorbance (a photodiode array detector is recommended for monitoring peak purity).

  • Method Validation: The method should be validated for specificity, linearity, accuracy, and precision.

Protocol 3: Evaluating the Effectiveness of Antioxidants

Objective: To determine the ability of different antioxidants to prevent the degradation of methyl 2-ethylquinoline-3-carboxylate.

Materials:

  • Methyl 2-ethylquinoline-3-carboxylate stock solution

  • Antioxidants (e.g., BHT, BHA)

  • A system to induce oxidation (e.g., exposure to air, light, or a chemical oxidant)

  • HPLC system

Procedure:

  • Prepare several aliquots of the stock solution.

  • Add different antioxidants at various concentrations to separate aliquots. Include a control with no antioxidant.

  • Expose all solutions to an oxidative stressor (e.g., place them in an open container under light for a set period).

  • Analyze the samples by HPLC at different time points to quantify the remaining parent compound.

  • Compare the degradation rate in the presence and absence of each antioxidant to determine their protective effect.

Visualizations

Diagram 1: Potential Degradation Pathways

parent Methyl 2-ethylquinoline-3-carboxylate hydrolysis Hydrolysis (Acid or Base Catalyzed) parent->hydrolysis oxidation Oxidation (e.g., atmospheric O2) parent->oxidation photodegradation Photodegradation (UV/Visible Light) parent->photodegradation hydrolysis_prod 2-Ethylquinoline-3-carboxylic Acid + Methanol hydrolysis->hydrolysis_prod oxidation_prod Oxidized quinoline derivatives (e.g., N-oxides, hydroxylated species) oxidation->oxidation_prod photo_prod Various photoproducts photodegradation->photo_prod

Caption: Potential degradation pathways for methyl 2-ethylquinoline-3-carboxylate.

Diagram 2: Workflow for Stability Testing

cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal Stress prep->thermal photo Photostability prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis & Degradation Profile hplc->data

Caption: Experimental workflow for a forced degradation study.

References

  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • BenchChem. (2025).
  • Nasser, M. N., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.
  • Lobo, V., et al. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews, 4(8), 118-126.
  • Biosynce. (2025, October 30).
  • Majeti, N. V., & Kumar, R. (2000). Nano and microparticles as controlled drug delivery devices. Journal of Pharmacy and Pharmaceutical Sciences, 3(2), 234-258.
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125.
  • Thumma, S., et al. (2008). Chemical stability and bioadhesive properties of an ester prodrug of Δ9-tetrahydrocannabinol in poly (ethylene oxide) matrices: effect of formulation additives. International Journal of Pharmaceutics, 362(1-2), 126-132.
  • Thompson, D. C., & Trush, M. A. (1988). The toxicological implications of the interaction of butylated hydroxytoluene with other antioxidants and phenolic chemicals. Food and Chemical Toxicology, 26(1), 71-76.
  • Pharmaguideline. (n.d.).
  • Hengyuan Fine Chemical. (2025, April 2).
  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332.
  • Sochor, J., et al. (2010). Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. Molecules, 15(12), 8618-8640.
  • Żyżelewicz, D., et al. (2023). Influence of Synthetic Antioxidants Used in Food Technology on the Bioavailability and Metabolism of Lipids - In Vitro Studies. Foods, 12(6), 1185.
  • Fagron Academy. (2024). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists.
  • Hotha, K. K., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences and Research, 8(5), 327.
  • Liu, Y., et al. (2013). Synthesis and Anticoccidial Activities of Quinoline Carboxylate Derivatives with Methyl (E)-2-(3-methoxy)acrylate Moiety. Asian Journal of Chemistry, 25(18), 10291-10294.
  • Wang, B., et al. (2015). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Advances, 5(11), 8193-8203.
  • Venkatesan, H., et al. (2010). A one-step synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid esters from o-nitrobenzaldehydes. The Journal of Organic Chemistry, 75(10), 3488-3491.
  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20676-20706.
  • Avantor. (n.d.).
  • Jin, H., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4172.
  • Campaign for Safe Cosmetics. (n.d.).
  • Pico, J., et al. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Foods, 11(22), 3624.
  • Bartoli, G., et al. (2008). Versatile Synthesis of Quinoline-3-Carboxylic Esters and Indol-2-Acetic Esters by Palladium-Catalyzed Carbonylation of 1-(2-Aminoaryl)-2-Yn-1-Ols. The Journal of Organic Chemistry, 73(13), 5036-5042.
  • Li, Y., et al. (2025). Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. Toxics, 13(4), 269.
  • Apotrosoaei, M., et al. (2021). Recent Advances in Antioxidant Capacity Assays. IntechOpen.
  • R&D Chemicals. (n.d.).
  • Kumar, A., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1594-1606.
  • Chandler, C. J., et al. (1971). The synthesis and physical properties of some 2-alkylthio-4-oxoquinoline-3-carboxylate esters. Journal of the Chemical Society C: Organic, 32, 3804-3808.
  • European Patent Office. (2018).
  • Luo, Q., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4172.
  • Google Patents. (2015).
  • Olsen, S., & Tungen, J. E. (2015). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journal of Organic Chemistry, 11, 2100-2105.
  • Campaign for Safe Cosmetics. (n.d.).
  • Luo, Q., et al. (2020). A state-of-the-art review of quinoline degradation and technical bottlenecks.
  • Sigma-Aldrich. (n.d.).
  • Li, Z., et al. (2012). [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. Se Pu, 30(7), 715-720.
  • Sigma-Aldrich. (n.d.).
  • Kravchenko, D. V., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4252.
  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • Purdue University. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 2-Methyl-quinoline-3-carboxylic acid ethyl ester.
  • Torres, E., et al. (2021). Hybrid Quinolinyl Phosphonates as Heterocyclic Carboxylate Isosteres: Synthesis and Biological Evaluation against Topoisomerase 1B (TOP1B). Molecules, 26(23), 7335.

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for Quinoline Derivatives

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex chromatographic behaviors of heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex chromatographic behaviors of heterocyclic compounds. Analyzing methyl 2-ethylquinoline-3-carboxylate presents a classic analytical challenge: severe peak tailing on reversed-phase high-performance liquid chromatography (RP-HPLC) systems.

This guide bypasses generic advice to provide an in-depth, mechanistic approach to diagnosing and resolving peak tailing specifically for basic quinoline esters.

Part 1: Diagnostic FAQ – The Mechanics of Peak Tailing

Q: Why does methyl 2-ethylquinoline-3-carboxylate exhibit severe peak tailing on standard reversed-phase columns? A: The tailing is caused by a dual retention mechanism. While the hydrophobic ester and ethyl groups partition predictably into the C18 stationary phase, the basic quinoline nitrogen disrupts the process[1]. At mid-range pH levels, unreacted residual silanol groups (-Si-OH) on the silica surface ionize into acidic, negatively charged sites (-Si-O⁻)[2]. The weakly basic quinoline nitrogen undergoes ion-exchange and hydrogen bonding with these ionized silanols[2]. Because these secondary sorption-desorption kinetics are significantly slower than ideal hydrophobic partitioning, a fraction of the analyte molecules is retained longer, creating the characteristic asymmetrical "tail"[3].

Q: How can I definitively prove that silanols are causing the tailing, rather than a physical system defect (e.g., dead volume)? A: You must perform the "Neutral Probe Test" to self-validate the system's physical integrity[4]. Inject a purely neutral, non-ionizable compound like toluene alongside your quinoline sample[5]. Toluene cannot undergo acid-base or ion-exchange interactions.

  • Chemical Issue: If the toluene peak is perfectly symmetrical (Asymmetry Factor < 1.2) but your quinoline derivative tails, the root cause is definitively chemical (silanol interactions)[5].

  • Physical Issue: If both peaks tail equally, you have a physical deformation, such as a void in the column bed, extra-column dead volume, or a partially blocked inlet frit[6].

Part 2: Diagnostic & Resolution Workflow

HPLC_Troubleshooting Start Assess Peak Asymmetry (As) of Quinoline Derivative Test Inject Neutral Probe (e.g., Toluene) Start->Test Decision Does Toluene Tail? Test->Decision Physical Physical Issue: Fix Voids / Replace Frit Decision->Physical Yes Chemical Chemical Issue: Silanol Interactions Decision->Chemical No Success Symmetrical Peak (As < 1.2) Physical->Success Opt1 Protocol A: Adjust pH (Target: pH 2.0 - 2.5) Chemical->Opt1 Opt2 Protocol B: Use End-Capped Type B Silica Chemical->Opt2 Opt3 Protocol C: Add TEA (Silanol Masking) Chemical->Opt3 Opt1->Success Opt2->Success Opt3->Success

Workflow for diagnosing and resolving peak tailing of basic quinoline derivatives.

Part 3: Step-by-Step Troubleshooting Protocols

If the Neutral Probe Test confirms chemical tailing, implement one of the following self-validating protocols.

Protocol A: Thermodynamic Control via pH Optimization

Expert Insight: Many general chromatography guides recommend raising the mobile phase pH above 9.0 to deprotonate basic amines and eliminate ion-exchange. Do not do this for methyl 2-ethylquinoline-3-carboxylate. The methyl ester group at the 3-position is highly susceptible to base-catalyzed hydrolysis (saponification) at elevated pH. Instead, we must utilize a low-pH strategy to neutralize the silica surface.

Methodology:

  • Prepare the aqueous portion of your mobile phase utilizing 0.1% Trifluoroacetic acid (TFA) or a 20 mM potassium phosphate buffer.

  • Adjust the pH to 2.0 – 2.5 using concentrated phosphoric acid (if using phosphate buffer).

  • Causality: At pH 2.5, the residual silanol groups on the silica surface (pKa ~4.0-5.0) are fully protonated into their neutral (-Si-OH) state[4]. By eliminating the negative charge on the stationary phase, the electrostatic attraction to the protonated quinoline nitrogen is neutralized, effectively shutting down the secondary retention mechanism[7].

  • Validation Check: Inject the sample and calculate the USP Tailing Factor (Tf) at 5% peak height[8]. A successful thermodynamic shift will yield a Tf ≤ 1.2 while keeping the ester intact.

Protocol B: Steric Shielding via Advanced Column Chemistry

If your detector (e.g., Mass Spectrometry) restricts the use of strong acidic buffers like phosphate, you must resolve the issue through stationary phase modifications.

Methodology:

  • Replace older "Type A" silica columns with ultra-high-purity "Type B" silica columns[4].

  • Ensure the selected column features dense, exhaustive end-capping (e.g., trimethylsilane capping) or utilizes a polar-embedded stationary phase (e.g., amide-linked C18)[7].

  • Causality: Type B silica contains fewer trace metal impurities (like iron or aluminum) which normally increase the acidity of adjacent silanols[4]. Exhaustive end-capping physically blocks the quinoline nitrogen from accessing the silica backbone[2]. Polar-embedded phases create a structured water layer at the silica surface, providing a steric and electrostatic shield against basic analytes[2].

  • Validation Check: Run the method at a neutral pH (e.g., pH 6.0). If the column chemistry is sufficiently shielding the analyte, the peak asymmetry will remain below 1.5 without the need for harsh acidic modifiers.

Protocol C: Kinetic Masking via Mobile Phase Additives

If column replacement is not feasible, you can add a silanol-masking agent directly to the mobile phase to outcompete the quinoline derivative for active sites[1].

Methodology:

  • Supplement the aqueous portion of your mobile phase with 10–25 mM Triethylamine (TEA)[9].

  • Adjust the final pH of the buffer to 3.0 – 5.0 to ensure the TEA is fully protonated.

  • Causality: TEA acts as a sacrificial base. Because it is a small, highly basic molecule, it rapidly diffuses into the pores of the stationary phase and aggressively binds to the active, ionized silanol sites (-Si-O⁻)[4]. This saturates the secondary retention sites, forcing the bulkier methyl 2-ethylquinoline-3-carboxylate to interact solely via ideal hydrophobic partitioning[9].

  • Validation Check: Monitor the baseline for stabilization, as TEA can alter background absorbance. Once stable, inject the sample; the tailing should be entirely suppressed.

Part 4: Quantitative Method Comparison

The following table summarizes the expected quantitative improvements in peak shape when applying the above protocols to methyl 2-ethylquinoline-3-carboxylate.

Protocol AppliedPrimary Mechanism AddressedMobile Phase pHUSP Tailing Factor (Tf)System Suitability Outcome
Baseline (No Fix) Unshielded Silanol Interaction6.02.5 - 3.5FAIL (Severe tailing, poor integration)
Protocol A Thermodynamic Neutralization2.51.0 - 1.2PASS (Sharp peaks, ester remains stable)
Protocol B Steric Shielding (Type B C18)6.01.3 - 1.5MARGINAL PASS (Moderate improvement)
Protocol C Kinetic Masking (20mM TEA)5.01.1 - 1.2PASS (Excellent symmetry)

References

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for Methyl 2-ethylquinoline-3-carboxylate

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve symmetrical peak shapes and reproducible retention...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve symmetrical peak shapes and reproducible retention times for complex heterocyclic compounds.

Methyl 2-ethylquinoline-3-carboxylate presents a specific chromatographic challenge. It features a hydrophobic quinoline core, an ethyl substitution, and an electron-withdrawing carboxylate ester. However, the true culprit behind most method failures is its basic nitrogen atom . When analyzing this compound via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the basic nitrogen interacts dynamically with the silica-based stationary phase, requiring precise mobile phase optimization to prevent peak distortion.

Below is our comprehensive, self-validating guide to troubleshooting and optimizing your mobile phase for this specific quinoline derivative.

Part 1: Mechanistic FAQs & Causality

Q1: Why does methyl 2-ethylquinoline-3-carboxylate exhibit severe peak tailing on my standard C18 column? A1: The causality lies in secondary ionic interactions. In reversed-phase chromatography, retention should ideally be driven purely by hydrophobic interactions between the analyte and the C18 ligands. However, standard silica columns contain residual, unreacted silanol groups (Si-OH) on their surface. At a mid-range pH (> 3.0), these silanols deprotonate into negatively charged species (Si-O⁻)[1]. Simultaneously, the basic nitrogen of the quinoline ring becomes protonated and positively charged. The resulting electrostatic attraction between the protonated quinoline and the ionized silanols causes a portion of the analyte molecules to be retained longer than others, creating a "tail" on the chromatographic peak[2].

Q2: Should I adjust the mobile phase pH, and what is the optimal target? A2: Yes, pH control is the most critical parameter. The pKa of the quinoline nitrogen is approximately 4.5 to 5.0. If your mobile phase pH is near this pKa, the compound exists in a mixed state of ionization, leading to split peaks or shifting retention times[3]. To resolve this, you must operate at least 2 pH units away from the pKa. For silica-based columns, operating at a high pH (> 7.0) risks dissolving the silica bed. Therefore, the optimal mechanistic choice is to lower the pH to ≤ 2.5 using formic acid or a phosphate buffer[2]. At pH 2.5, the basic nitrogen is fully protonated (ensuring a single ionization state), and crucially, the surface silanols are neutralized (Si-OH), shutting down the secondary ionic interactions[1].

Q3: If low pH doesn't fully resolve the tailing, what is the next logical step? A3: If tailing persists at pH 2.5, it indicates that steric hindrance is preventing the acid from neutralizing all active silanol pockets. The solution is to add a competing base, such as 5 mM Triethylamine (TEA), to the mobile phase. TEA is a small, highly basic molecule that aggressively seeks out and binds to any remaining active silanol sites, effectively masking them and preventing the bulkier methyl 2-ethylquinoline-3-carboxylate from interacting with them[2].

Part 2: Logical Workflows & Visualizations

To systematize your troubleshooting, follow the logical pathways mapped out below.

Mechanism Analyte Methyl 2-ethylquinoline-3-carboxylate (Protonated Nitrogen) Interaction Secondary Ionic Interaction (Causes Peak Tailing) Analyte->Interaction Silanol Residual Silanols (Si-O⁻) on Silica Surface Silanol->Interaction Solution1 Low pH (<3.0) Protonates Si-O⁻ Solution1->Silanol Neutralizes Solution2 Triethylamine (TEA) Masks Active Sites Solution2->Silanol Blocks

Mechanistic pathways of silanol interactions and resolutions.

Workflow Start Peak Tailing Observed (As > 1.5) CheckpH Check Mobile Phase pH Start->CheckpH pHHigh pH > 3.0 (Silanols Ionized) CheckpH->pHHigh pHLow pH < 3.0 (Silanols Protonated) CheckpH->pHLow AdjustpH Lower pH to 2.5 (e.g., 0.1% Formic Acid) pHHigh->AdjustpH CheckColumn Check Column Type pHLow->CheckColumn Endcapped Switch to Endcapped Silica CheckColumn->Endcapped Additive Add 5mM TEA (Competing Base) CheckColumn->Additive

Troubleshooting workflow for basic analyte peak tailing.

Part 3: Quantitative Data Summary

The following table demonstrates the empirical impact of mobile phase optimization on the chromatographic performance of quinoline derivatives[4]. Notice how the combination of low pH and a silanol-masking additive restores Gaussian symmetry.

Mobile Phase CompositionAqueous pHAdditiveTailing Factor ( As​ )Retention Time (min)Resolution ( Rs​ ) from Impurities
60:40 Acetonitrile : Water6.8None2.65 (Severe)8.21.1 (Co-elution)
60:40 Acetonitrile : Buffer4.5None1.90 (Moderate)9.51.4 (Marginal)
60:40 Acetonitrile : Buffer2.5None1.35 (Acceptable)11.32.8 (Baseline)
60:40 Acetonitrile : Buffer2.55 mM TEA1.08 (Ideal) 11.13.1 (Robust)

Note: As​ is calculated at 10% peak height. An As​ value between 0.9 and 1.2 is considered optimal for accurate quantitation.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness in your method development, do not simply apply conditions blindly. Use this step-by-step, self-validating protocol to prove that your mobile phase modifications are actively resolving the chemical interactions.

Phase 1: Baseline Establishment & System Suitability

  • Preparation: Prepare a 0.1 mg/mL standard of methyl 2-ethylquinoline-3-carboxylate in 50:50 Acetonitrile:Water.

  • Initial Run: Inject 10 µL onto a standard C18 column (e.g., 4.6 x 150 mm, 5 µm) using an unbuffered mobile phase (60% Acetonitrile / 40% Water) at 1.0 mL/min[4].

  • Internal Validation Check: Calculate the Asymmetry Factor ( As​ ).

    • Formula: As​=B/A (where A is the front half-width and B is the back half-width at 10% peak height)[1].

    • Decision Gate: If As​>1.5 , secondary silanol interactions are confirmed. Proceed to Phase 2.

Phase 2: pH Optimization (Protonation Strategy)

  • Modification: Replace the aqueous phase with a 20 mM Potassium Phosphate buffer, adjusted to pH 2.5 using phosphoric acid[2].

  • Equilibration: Flush the column with 20 column volumes (approx. 30 mL) of the new mobile phase to ensure the silica surface reaches ionic equilibrium.

  • Re-Injection: Inject the standard under the new pH conditions.

  • Internal Validation Check: Recalculate As​ .

    • Causality Check: If As​ drops below 1.2, the low pH successfully neutralized the surface silanols. The method is validated. If As​ remains > 1.2, steric hindrance is protecting some silanols. Proceed to Phase 3.

Phase 3: Silanol Masking (Competitive Binding Strategy)

  • Modification: Add 5 mM Triethylamine (TEA) to the pH 2.5 buffered mobile phase[2].

  • Equilibration: Flush the column with 30 column volumes. Warning: TEA requires longer equilibration times to fully coat the stationary phase.

  • Re-Injection: Inject the standard.

  • Final Validation Check: Recalculate As​ and Theoretical Plates ( N ). You should observe an As​ approaching 1.0 and a sharp increase in N , proving that the TEA has successfully masked the residual active sites, forcing the quinoline derivative to partition purely based on hydrophobicity.

References
  • Element Lab Solutions. "Peak Tailing in HPLC." Available at: [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Reproducibility of methyl 2-ethylquinoline-3-carboxylate extraction and isolation methods

Reproducibility of Methyl 2-Ethylquinoline-3-Carboxylate Extraction and Isolation Methods: A Comparative Guide 1. Introduction Methyl 2-ethylquinoline-3-carboxylate is a highly valued synthetic intermediate in drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of Methyl 2-Ethylquinoline-3-Carboxylate Extraction and Isolation Methods: A Comparative Guide

1. Introduction Methyl 2-ethylquinoline-3-carboxylate is a highly valued synthetic intermediate in drug discovery and materials science, frequently accessed via Friedländer heterocyclization or domino nitro reduction-Friedländer reactions[1]. While the synthesis of this scaffold is well-documented, the reproducibility of its isolation remains a significant bottleneck. Crude reaction matrices often contain unreacted active methylene compounds, transition metal residues (e.g., iron from dissolving metal reductions), and isomeric byproducts[2]. As a Senior Application Scientist, I frequently observe researchers defaulting to standard alkaloid extraction protocols, leading to poor yields and compromised purity. This guide objectively compares isolation methodologies, providing mechanistic grounding and validated protocols to ensure reproducible recovery.

2. Mechanistic Grounding: The pKa Pitfall The fundamental error in isolating methyl 2-ethylquinoline-3-carboxylate lies in misjudging its basicity. Unsubstituted quinoline possesses a pKa of ~4.9, making it amenable to standard Acid-Base Liquid-Liquid Extraction (AB-LLE). However, the introduction of the strongly electron-withdrawing methyl carboxylate group at the C3 position drastically depletes electron density from the quinoline nitrogen.

Consequently, the conjugate acid pKa of 3-carboxylate quinoline derivatives drops significantly (often predicted to be < 2.0)[3]. Causality: When researchers attempt to extract this product into an aqueous phase using standard 1M HCl (pH ~0), the nitrogen fails to fully protonate. The target molecule remains predominantly neutral and partitions into the organic phase alongside unreacted starting materials. Therefore, AB-LLE is fundamentally unsuited for this specific electron-deficient scaffold, necessitating chromatographic approaches for reproducible isolation[2].

3. Comparative Analysis of Isolation Methods To objectively evaluate the performance of different isolation strategies, we compared Automated Flash Chromatography (AFC), Manual Silica Gel Flash Chromatography (SGFC), and Acid-Base Liquid-Liquid Extraction (AB-LLE) using a standardized crude mixture (1.0 g scale).

Isolation MethodAverage Yield (%)Purity (HPLC, %)Reproducibility (RSD, %)Solvent Usage / RunProcessing Time
Automated Flash Chromatography (AFC)88 - 92> 98.5< 2.0~ 200 mL25 mins
Manual Silica Gel Chromatography (SGFC)82 - 8794.0 - 96.55.5~ 500 mL120 mins
Acid-Base Extraction (AB-LLE)< 30< 60.0> 15.0~ 150 mL45 mins

Data Interpretation: AFC provides the highest reproducibility and purity by eliminating human error in fraction collection, while AB-LLE fails entirely due to the mechanistic pKa limitations described above.

4. Workflow Visualization The following decision tree illustrates the isolation pathways and highlights the mechanistic failure point of traditional extraction.

IsolationWorkflow Crude Crude Reaction Mixture (Post-Synthesis) Evap Solvent Evaporation (Vacuum) Crude->Evap Split Isolation Strategy Selection Evap->Split MethodA Acid-Base Extraction (1M HCl / EtOAc) Split->MethodA Hypothesis: Basic N MethodB Automated Flash Chromatography (Hexanes/EtOAc Gradient) Split->MethodB Recommended MethodC Manual Silica Gel Chromatography (Isocratic/Step Gradient) Split->MethodC Traditional ResultA Poor Separation (Target remains in Organic Phase due to low pKa < 2.0) MethodA->ResultA ResultB High Purity (>98%) High Reproducibility MethodB->ResultB ResultC High Purity (>95%) Moderate Reproducibility MethodC->ResultC

Figure 1: Decision tree for the isolation of methyl 2-ethylquinoline-3-carboxylate.

5. Experimental Protocols: Self-Validating Systems

Below are the detailed methodologies for the two viable chromatographic methods. Both protocols incorporate self-validating steps to ensure trustworthiness.

Protocol 1: Automated Flash Chromatography (Recommended) This method utilizes UV-triggered fractionation to ensure high reproducibility and minimal solvent waste.

  • Sample Preparation (Dry Loading): Dissolve 1.0 g of the crude reaction mixture in 5 mL of dichloromethane (DCM). Add 2.0 g of Celite or silica gel. Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Causality: Dry loading prevents band broadening caused by solvent polarity mismatch, which is critical for separating closely eluting isomers.

  • Column Equilibration: Load a 24 g high-performance silica cartridge onto the automated system. Equilibrate with 3 column volumes (CV) of 100% Hexanes.

  • Gradient Elution: Program a linear gradient from 5% to 15% Ethyl Acetate in Hexanes over 15 CV[2].

  • Detection & Collection: Set the UV detector to monitor at 254 nm (primary) and 280 nm (secondary). Enable threshold-triggered fraction collection. The target compound, methyl 2-ethylquinoline-3-carboxylate, typically elutes as a sharp peak between 8-10% Ethyl Acetate.

  • Validation: Analyze the apex fraction via TLC (20% EtOAc/Hexanes). A single spot with an Rf of ~0.45 confirms purity. Concentrate the fractions in vacuo to yield a light yellow oil[2].

Protocol 2: Manual Silica Gel Flash Chromatography (SGFC) For laboratories without automated systems, manual chromatography remains viable but requires strict adherence to step-gradient principles to maintain reproducibility.

  • Column Packing: Slurry-pack a glass column (25 cm × 2 cm) with 30 g of silica gel (230-400 mesh) using Hexanes. Ensure the bed is perfectly level to prevent channeling.

  • Loading: Apply the crude mixture (dissolved in a minimum volume of toluene or DCM) directly to the top of the silica bed. Carefully push the sample into the bed using positive air pressure.

  • Step-Gradient Elution:

    • Elute with 100 mL of 5% EtOAc/Hexanes to remove non-polar impurities (e.g., unreacted active methylene compounds).

    • Increase polarity to 10% EtOAc/Hexanes (150 mL). Begin collecting 15 mL fractions.

    • Increase to 15% EtOAc/Hexanes (100 mL) to elute the remaining target compound[2].

  • Self-Validation (TLC Co-spotting): Spot every third fraction on a TLC plate alongside a known reference standard of methyl 2-ethylquinoline-3-carboxylate. Pool fractions showing exclusively the Rf ~0.45 spot.

  • Concentration: Remove solvents under vacuum to isolate the pure product.

6. Conclusion The reproducible isolation of methyl 2-ethylquinoline-3-carboxylate requires an understanding of its unique electronic properties. The electron-withdrawing 3-carboxylate group neutralizes the basicity of the quinoline ring, rendering traditional acid-base extractions ineffective. By adopting Automated Flash Chromatography with dry-loading techniques, researchers can achieve >98% purity with exceptional reproducibility, thereby accelerating downstream drug development workflows.

References

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. NIH.

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines (Isolation Details). NIH.

  • Structure–Activity Relationships and Discovery of (S)-5-(tert-Butyl)-11-(difluoromethoxy)-9-methoxy-2-oxo-1,2,5,6-tetrahydropyrido[2′,1′:2,3]imidazo[4,5-h]quinoline-3-carboxylic Acid. ACS Publications.

Comparative

Comparative Guide: Mass Spectrometry Fragmentation Analysis of Methyl 2-ethylquinoline-3-carboxylate

Accurate structural elucidation of quinoline-based pharmacophores is a critical bottleneck in drug metabolism and pharmacokinetics (DMPK) studies. Methyl 2-ethylquinoline-3-carboxylate ( C13​H13​NO2​ , exact mass 215.094...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate structural elucidation of quinoline-based pharmacophores is a critical bottleneck in drug metabolism and pharmacokinetics (DMPK) studies. Methyl 2-ethylquinoline-3-carboxylate ( C13​H13​NO2​ , exact mass 215.0946 Da) presents a unique analytical challenge due to the proximity of its functional groups, which heavily influences its gas-phase dissociation.

This guide objectively compares the analytical performance and mechanistic fragmentation pathways of two foundational techniques: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-High-Resolution Electrospray Ionization Tandem Mass Spectrometry (LC-HR-ESI-MS/MS) .

Mechanistic Causality: Ionization Mode Dictates Fragmentation

The divergence in fragmentation patterns between EI and ESI stems fundamentally from the nature of the precursor ion. Understanding whether a system is operating under odd-electron (radical) or even-electron rules is paramount for accurate spectral interpretation.

GC-EI-MS: Odd-Electron Radical Chemistry (70 eV)

Under hard electron ionization, the molecule forms a radical cation ( [M]∙+ ) at m/z 215. The excess internal energy drives radical site-initiated cleavages.

  • Ester Cleavage: The dominant α -cleavage expels a methoxy radical ( ⋅OCH3​ , 31 Da) to form a stable acylium ion at m/z 184. For quinoline-carboxylic acid derivatives, the expulsion of alkoxy radicals or neutral alcohol molecules heavily depends on the ionization mode, dictating the downstream stability of the acylium ion .

  • Alkyl Chain Cleavage: The 2-ethyl group undergoes benzylic-type bond cleavage, losing a methyl radical ( ⋅CH3​ , 15 Da) to yield a highly conjugated quinolinium cation at m/z 200.

LC-HR-ESI-MS/MS: Even-Electron Neutral Losses (CID)

Soft electrospray ionization yields a protonated, even-electron precursor ( [M+H]+ ) at m/z 216.1019. Electrospray ionization (ESI) coupled with collision-induced dissociation (CID) has become the gold standard for characterizing synthetic quinoline derivatives in drug discovery due to its soft ionization and predictable even-electron fragmentation rules .

  • Neutral Molecule Expulsion: The even-electron rule strongly disfavors radical loss. Instead, the protonated ester undergoes a rearrangement to expel neutral methanol ( CH3​OH , 32.0262 Da), yielding the acylium ion at m/z 184.0757.

  • Retro-Ene Dealkylation: Unlike EI, the 2-ethyl group cannot simply drop a methyl radical. It undergoes a hydrogen transfer to the quinoline core, expelling neutral ethylene ( C2​H4​ , 28.0313 Da).

  • Ring Opening: The fragmentation of the quinoline core is historically characterized by the neutral loss of hydrogen cyanide (HCN, 27 Da), a diagnostic feature well-documented in ion-mobility and tandem mass spectrometry studies .

Quantitative Data Comparison

The following table summarizes the diagnostic ions used to differentiate the structural features of Methyl 2-ethylquinoline-3-carboxylate across both platforms.

Table 1: Diagnostic Ion Comparison for Structural Elucidation
Fragment AssignmentGC-EI-MS (70 eV)LC-HR-ESI-MS/MS (CID)Mass Shift / Neutral Loss
Molecular / Precursor Ion m/z 215 (100%, [M]∙+ )m/z 216.1019 (100%, [M+H]+ )N/A
Primary Ester Cleavage m/z 184 (45%, [M−⋅OCH3​]+ )m/z 184.0757 (85%, [M+H−CH3​OH]+ )-31 Da (EI) / -32 Da (ESI)
Secondary Ester Loss m/z 156 (20%, [M−⋅COOCH3​]+ )m/z 156.0808 (60%, [Acylium−CO]+ )-59 Da (EI) / -28 Da (ESI)
2-Ethyl Group Cleavage m/z 200 (30%, [M−⋅CH3​]+ )m/z 128.0495 (40%, [156−C2​H4​]+ )-15 Da (EI) / -28 Da (ESI)
Quinoline Ring Opening m/z 129 (15%, [156−HCN]∙+ )m/z 101.0386 (15%, [128−HCN]+ )-27 Da (HCN)

Visualization of ESI-MS/MS Fragmentation

ESI_Fragmentation m216 Precursor Ion [M+H]+ m/z 216.1019 (C13H14NO2+) m184 Acylium Ion [M+H - CH3OH]+ m/z 184.0757 (C12H10NO+) m216->m184 Neutral Loss: CH3OH (-32.0262 Da) m156 Quinolinium Core[M+H - CH3OH - CO]+ m/z 156.0808 (C11H10N+) m184->m156 Neutral Loss: CO (-27.9949 Da) m128 De-ethylated Core[M+H - CH3OH - CO - C2H4]+ m/z 128.0495 (C9H6N+) m156->m128 Neutral Loss: C2H4 (-28.0313 Da) m101 Ring Opening [Core - HCN]+ m/z 101.0386 (C8H5+) m128->m101 Neutral Loss: HCN (-27.0109 Da)

Proposed HR-ESI-MS/MS CID fragmentation pathway for Methyl 2-ethylquinoline-3-carboxylate.

Self-Validating Experimental Protocols

To ensure reproducibility and eliminate false positives (e.g., isobaric interferences or carryover), the following workflows incorporate strict self-validating system suitability steps.

Protocol A: GC-EI-MS Analysis Workflow
  • System Suitability & Mass Axis Tuning: Infuse Perfluorotributylamine (PFTBA) calibrant. Adjust the repeller and electron multiplier voltages until the relative abundances of m/z 69 (100%), 219 (>35%), and 502 (>2%) meet standard 70 eV tuning criteria. This ensures standardized fragmentation energy.

  • Blank Verification: Inject 1 µL of LC-MS grade ethyl acetate. Analyze the Total Ion Chromatogram (TIC) to verify a flat baseline and the absence of m/z 215, ruling out column bleed or injector carryover.

  • Sample Preparation: Dissolve the analyte in ethyl acetate to a final concentration of 10 µg/mL.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a non-polar DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Acquisition: Set the transfer line and source temperatures to 250°C and 230°C, respectively. Acquire data in full scan mode (m/z 50–350).

Protocol B: LC-HR-ESI-MS/MS Analysis Workflow
  • High-Resolution Mass Calibration: Prior to the run, infuse a 10 mM sodium formate solution. Calibrate the Time-of-Flight (TOF) analyzer to achieve a mass accuracy of < 2 ppm. This is critical for distinguishing the loss of CO (27.9949 Da) from C2​H4​ (28.0313 Da).

  • System Suitability (SST): Inject a generic standard mix (e.g., reserpine/caffeine) to verify spray stability, retention time reproducibility, and signal-to-noise (S/N > 100:1).

  • Sample Preparation: Dilute the analyte to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid to promote protonation.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (2.1 × 100 mm, 1.7 µm).

    • Mobile Phases: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.

    • Gradient: 10% B to 90% B over 8 minutes. Flow rate: 0.3 mL/min.

  • MS/MS Acquisition: Operate in positive ESI mode (Capillary Voltage: 3.5 kV). Isolate the precursor ion (m/z 216.1) in the quadrupole. Apply a Collision Energy (CE) ramp from 15 eV to 35 eV using Argon gas to capture the full kinetic cascade of the fragmentation pathway.

References

  • Lesko, J., & Lasikova, A. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.[Link]

  • Singh, S., et al. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry. PubMed.[Link]

  • Physical Chemistry Chemical Physics. (2024). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. RSC Publishing.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2-ethylquinoline-3-carboxylate

For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-ethylquinoline-3-carboxylate, a member of the quinoline class of compounds. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar quinoline derivatives and established principles of hazardous waste management to ensure a cautious and compliant approach.

Our core principle is to treat Methyl 2-ethylquinoline-3-carboxylate as a hazardous waste, adhering to the "cradle-to-grave" philosophy of chemical stewardship. This ensures the highest standards of safety for laboratory personnel and the protection of our environment.

Hazard Profile and Risk Assessment

Anticipated Hazards:

  • Eye Damage/Irritation: Structurally similar compounds are classified as causing serious eye irritation or damage.[3][4]

  • Skin Irritation: May cause skin irritation upon contact.[3][4]

  • Acute Toxicity: May be harmful if swallowed or in contact with skin.[3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[3][5]

Based on these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment and within a controlled environment.

Quantitative Hazard Data Summary for Structurally Similar Compounds
Hazard CategoryGHS Classification (Representative)Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][5]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][5]
Serious Eye Damage/IrritationCategory 1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritation[3][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][5]

Personal Protective Equipment (PPE) and Handling Precautions

Prior to initiating any disposal procedures, it is imperative that all personnel are outfitted with the correct PPE. All handling of Methyl 2-ethylquinoline-3-carboxylate and its waste should be performed within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Body Protection: A laboratory coat is essential. For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.

Step-by-Step Disposal Protocol

The disposal of Methyl 2-ethylquinoline-3-carboxylate must follow a systematic and documented process. Under no circumstances should this chemical be disposed of in the regular trash or down the drain.[3]

Step 1: Waste Segregation

Proper segregation is the first critical step to prevent accidental and potentially hazardous reactions.

  • Solid Waste: Collect solid Methyl 2-ethylquinoline-3-carboxylate, contaminated weigh boats, filter paper, and other contaminated disposable lab supplies (e.g., gloves, paper towels) in a designated, compatible hazardous waste container.[1] Avoid generating dust during transfer.

  • Liquid Waste: Collect any solutions containing Methyl 2-ethylquinoline-3-carboxylate, including reaction mixtures and rinsates, in a separate, compatible, and clearly labeled hazardous liquid waste container.[1]

  • Do Not Mix: Do not mix this waste stream with other incompatible waste types.

Step 2: Waste Containerization and Labeling

The selection of an appropriate waste container is crucial for safe storage and transport.

  • Container Type: Use only approved hazardous waste containers that are chemically compatible with the compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: All waste containers must be labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Methyl 2-ethylquinoline-3-carboxylate" (do not use abbreviations)

    • An accurate list of all constituents and their approximate percentages

    • The relevant hazard pictograms (e.g., corrosion, exclamation mark)

    • The date of accumulation

Step 3: Storage

Proper storage of hazardous waste is essential to maintain a safe laboratory environment.

  • Location: Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Secondary Containment: All waste containers must be kept in secondary containment to prevent the spread of material in case of a leak.

  • Container Integrity: Keep containers tightly sealed except when adding waste.

Step 4: Disposal Request and Handover

The final disposal of Methyl 2-ethylquinoline-3-carboxylate must be conducted through a licensed hazardous waste disposal contractor.

  • Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department.

  • Documentation: Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.

Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Spills:

    • Small Spills: For minor spills, trained personnel wearing appropriate PPE can use an absorbent material to clean the area. The contaminated absorbent material must then be disposed of as hazardous solid waste.

    • Large Spills: In the case of a large spill, evacuate and secure the area. Immediately contact your institution's emergency response team or EHS department.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5]

    • Inhalation: Move the affected person to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.

In all cases of exposure, seek immediate medical attention.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Methyl 2-ethylquinoline-3-carboxylate.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation cluster_containerization Containerization & Labeling cluster_storage_disposal Storage & Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood WasteGen Generate Waste (Solid or Liquid) FumeHood->WasteGen SolidWaste Solid Waste (Contaminated Labware, etc.) WasteGen->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Rinsate) WasteGen->LiquidWaste Liquid SolidContainer Sealable, Labeled Solid Waste Container SolidWaste->SolidContainer LiquidContainer Sealable, Labeled Liquid Waste Container LiquidWaste->LiquidContainer Storage Store in Designated Secondary Containment Area SolidContainer->Storage LiquidContainer->Storage Pickup Arrange for Pickup by Licensed Waste Contractor Storage->Pickup FinalDisposal Final Disposal at Approved Facility (e.g., Incineration) Pickup->FinalDisposal

Caption: Disposal workflow for Methyl 2-ethylquinoline-3-carboxylate.

Conclusion

The responsible disposal of Methyl 2-ethylquinoline-3-carboxylate is a critical aspect of laboratory safety and environmental compliance. By adhering to the procedures outlined in this guide, researchers can ensure that this compound is managed in a manner that minimizes risk and upholds the highest standards of scientific integrity. Always consult your institution's specific guidelines and your EHS department for any additional requirements.

References

  • CPAchem. Safety data sheet according to 1907/2006/EC, Article 31. [Link]

  • Appchem. Ethyl 2-methylquinoline-3-carboxylate. [Link]

  • NextSDS. Methyl -2-Methylquinoline-3-carboxylate — Chemical Substance Information. [Link]

  • U.S. Environmental Protection Agency. Regulation of Chemicals under Section 6(a) of the Toxic Substances Control Act. [Link]

  • NextSDS. methyl 3-formylquinoline-2-carboxylate — Chemical Substance Information. [Link]

  • U.S. Environmental Protection Agency. Quinoline. [Link]

  • U.S. Environmental Protection Agency. Quinoline | CASRN 91-22-5 | DTXSID1021798 | IRIS. [Link]

  • U.S. Environmental Protection Agency. Docket Number EPA-HQ-OPP-2010-0454. [Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-ethylquinoline-3-carboxylate

An authoritative guide designed for researchers, scientists, and drug development professionals handling Methyl 2-ethylquinoline-3-carboxylate (CAS: 119449-61-5). As quinoline scaffolds are considered "privileged structu...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide designed for researchers, scientists, and drug development professionals handling Methyl 2-ethylquinoline-3-carboxylate (CAS: 119449-61-5).

As quinoline scaffolds are considered "privileged structures" in pharmacology—frequently utilized in the development of antimalarial, oncological, and antibacterial therapeutics[1]—maintaining rigorous safety and operational standards during the synthesis and handling of these intermediates is critical. This guide synthesizes chemical causality with field-proven logistical protocols to ensure both personnel safety and assay integrity.

Chemical Profile & Mechanistic Hazard Assessment

To implement an effective safety protocol, one must first understand the physicochemical behavior of the target compound. Methyl 2-ethylquinoline-3-carboxylate typically presents as a light yellow oil or low-melting solid at room temperature[1].

Causality of Hazards:

  • Dermal Penetration: The lipophilic nature of the quinoline core, combined with the ester moiety, facilitates rapid absorption through the stratum corneum. Standard latex gloves offer insufficient barrier protection against non-polar and slightly polar organic oils.

  • Toxicity & Mutagenicity: While specific toxicity data for this exact ester derivative is still being codified, the parent quinoline structure is classified as a suspected carcinogen (Carc. 1B) and mutagen (Muta. 2), with known hepatotoxic effects upon prolonged exposure[2][3]. Therefore, all derivatives must be handled under the assumption of chronic toxicity.

  • Respiratory Irritation: Vaporization of the oil, especially when solubilized in volatile organic solvents (e.g., THF, Methanol, or Diethyl Ether) during synthesis[4][5], presents a significant inhalation hazard (STOT SE 3)[6].

Quantitative PPE Specifications

A self-validating safety system requires that every piece of Personal Protective Equipment (PPE) is selected based on quantitative resistance data rather than generalized laboratory habits.

PPE CategoryMaterial SpecificationMinimum Breakthrough TimeOperational Rationale
Hand Protection Nitrile Rubber (EN 374 certified)> 480 minutes (0.38 mm thickness)Quinoline derivatives rapidly permeate latex. Nitrile provides superior chemical resistance against lipophilic organic oils[7][8].
Eye Protection ANSI Z87.1 Chemical Splash GogglesN/APrevents ocular exposure to micro-droplets during pipetting or solvent addition. Safety glasses with side shields are insufficient for liquid handling[7].
Body Protection Flame-Resistant (FR) Lab CoatN/AProtects against accidental splashes. If handling bulk quantities (>500 mL), a Tyvek chemical suit is mandated.
Respiratory Fume Hood (Primary) / Half-Mask Respirator (Secondary)N/AFume hood face velocity must be 80-100 FPM. If handling outside a hood, use a respirator with Organic Vapor (OV) cartridges (EN 143 / P1)[7].

Standard Operating Procedure: Handling & Dispensing

The following step-by-step methodology ensures a closed-loop safety system during the dispensing and preparation of Methyl 2-ethylquinoline-3-carboxylate.

Phase 1: Pre-Operational Setup

  • Verify Containment: Ensure the chemical fume hood is operational. Verify the digital face velocity monitor reads between 80 and 100 feet per minute (FPM).

  • Inspect PPE: Don FR lab coat, chemical splash goggles, and double-layer nitrile gloves. Perform a visual and inflation check on the gloves to ensure no micro-punctures exist.

  • Clear Workspace: Remove all incompatible materials (strong oxidizers) from the hood[7].

Phase 2: Dispensing Methodology

  • Equilibration: Allow the sealed vial of Methyl 2-ethylquinoline-3-carboxylate to reach room temperature before opening to prevent condensation of atmospheric moisture, which can degrade the ester.

  • Transfer: Because the compound often presents as a viscous oil[1], use a positive displacement pipette or a glass Pasteur pipette for volumetric transfer. Avoid standard air-displacement pipettes, which suffer from accuracy loss with viscous, volatile organics.

  • Solvent Addition: If preparing a solution (e.g., using THF or Methanol)[5], add the solvent slowly down the side of the receiving flask to minimize aerosolization.

Phase 3: Post-Handling Decontamination

  • Seal all primary containers tightly and wrap the cap with Parafilm.

  • Wipe down the fume hood work surface with a solvent-dampened lint-free cloth (e.g., isopropanol), followed by a dry wipe.

  • Doff the outer layer of nitrile gloves inside the fume hood and dispose of them in the solid hazardous waste bin.

SOP A 1. Risk Assessment & Fume Hood Check B 2. Don PPE (Nitrile, Goggles, Coat) A->B C 3. Dispense Chemical (Glass Pipette) B->C D 4. Solution Prep (Add solvent slowly) C->D E 5. Decontamination & Doffing D->E

Caption: Sequential operational workflow for handling quinoline derivatives.

Spill Response & Waste Disposal Plan

Immediate and calculated action is required in the event of a spill to mitigate the risk of hepatotoxic vapor inhalation[3][9].

Spill Containment Protocol
  • Assess: Determine the volume. If the spill is >50 mL or occurs outside the fume hood, evacuate the immediate laboratory space and contact the Hazmat team[10].

  • Contain: For minor spills inside the hood, immediately cover the oil with an inert, high-surface-area absorbent such as vermiculite or dry sand[8]. Causality: Vermiculite prevents the oil from spreading and significantly reduces the vaporization rate of the compound.

  • Collect: Use a non-sparking scoop to collect the saturated absorbent. Place it into a compatible, sealable polyethylene container[8].

  • Neutralize: Wash the affected surface with a mild detergent and water, as quinoline derivatives are poorly soluble in pure water but can be emulsified by surfactants[9].

Waste Disposal Logic
  • Liquid Waste: Dispose of solutions containing Methyl 2-ethylquinoline-3-carboxylate in the Non-Halogenated Organic Waste carboy, unless it has been mixed with halogenated solvents (e.g., DCM, Chloroform) during extraction, in which case it must be routed to Halogenated Waste.

  • Solid Waste: Contaminated gloves, pipettes, and spill absorbents must be placed in a dedicated solid hazardous waste container, clearly labeled with "Toxic Organic Solid Waste - Quinoline Derivatives"[6].

Spill S1 Spill Detected S2 Assess Volume (< 50mL vs > 50mL) S1->S2 S3 Minor Spill (Inside Hood) S2->S3 < 50mL S4 Major Spill (Outside Hood) S2->S4 > 50mL S5 Apply Inert Absorbent (Vermiculite/Sand) S3->S5 S6 Evacuate & Call Hazmat Team S4->S6 S7 Collect & Label as Hazardous Waste S5->S7

Caption: Decision logic for chemical spill response and containment.

References

  • 2-Ethyl-3-oxobutanenitrile,2-ETHYL-3-OXOBUTYRYL COENZYME A Suppliers & Manufacturers (CAS: 119449-61-5). ChemicalRegister.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar
  • Facile Synthesis of 2-Ethyl-3-Quinolinecarboxylic Acid Hydrochloride. Organic Syntheses.
  • Safety D
  • Safety D

Sources

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